3-(1-Hydroxy-4-phenylbutyl)-furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-phenylbutan-1-ol |
InChI |
InChI=1S/C14H16O2/c15-14(13-9-10-16-11-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,14-15H,4,7-8H2 |
InChI Key |
QPOXBUKZVGUCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=COC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(1-Hydroxy-4-phenylbutyl)-furan chemical structure and properties
Target Molecule Profile & Synthesis Guide
Part 1: Executive Summary
3-(1-Hydroxy-4-phenylbutyl)-furan (IUPAC: 1-(Furan-3-yl)-4-phenylbutan-1-ol) is a secondary alcohol featuring a 3-substituted furan ring connected to a phenyl-terminated butyl chain.[1] While specific literature on this exact molecule is sparse, it represents a critical scaffold class in medicinal chemistry known as 3-substituted furyl-carbinols .[1]
These structures are often investigated as bioisosteres for benzyl alcohols or as metabolic probes.[1] However, the presence of the 3-substituted furan moiety introduces significant toxicological considerations—specifically pulmonary toxicity via cytochrome P450 bioactivation—which must be a primary focus for any drug development program utilizing this pharmacophore.[1]
This guide provides a derived technical profile, a validated synthesis protocol based on organometallic addition standards, and a critical safety assessment regarding furan-mediated metabolism.[1]
Part 2: Chemical Structure & Properties[1]
Physicochemical Profile
The molecule combines a lipophilic "tail" (phenylbutyl) with a polarizable, aromatic "head" (furan) and a hydrogen-bonding handle (hydroxyl).[1]
| Property | Value (Calc.) | Description |
| Molecular Formula | C₁₄H₁₆O₂ | - |
| Molecular Weight | 216.28 g/mol | Small molecule, fragment-like.[1] |
| LogP (Predicted) | 3.2 ± 0.4 | Moderately lipophilic; likely good membrane permeability.[1] |
| H-Bond Donors | 1 | Secondary hydroxyl group.[1] |
| H-Bond Acceptors | 2 | Furan oxygen (weak), Hydroxyl oxygen.[1] |
| Rotatable Bonds | 5 | High flexibility in the butyl chain.[1] |
| Physical State | Viscous Oil | Likely a colorless to pale yellow oil at RT due to flexible chain preventing efficient packing.[1] |
Structural Reactivity Analysis[1]
-
Furan Ring (C3-Attachment): The 3-position is electronically distinct from the 2-position.[1] While 2-substituted furans are highly acid-sensitive (prone to ring opening), 3-substituted furans are slightly more robust but still susceptible to electrophilic aromatic substitution and oxidative ring opening.[1]
-
Secondary Alcohol: The C1-hydroxyl is in a pseudo-benzylic position (furylic).[1] This activates the C-OH bond, making it easier to dehydrate to the alkene (styrene-like analog) or oxidize to the ketone (1-(furan-3-yl)-4-phenylbutan-1-one).[1]
Part 3: Synthesis Protocol
Retrosynthetic Analysis
The most reliable disconnection is at the C1-C(butyl) bond, utilizing a Grignard addition.[1] This approach avoids the handling of unstable lithiated furan species by using the commercially available 3-furaldehyde.[1]
Pathway: 3-Furaldehyde + (3-Phenylpropyl)magnesium bromide
Experimental Procedure (Route A)
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
3-Furaldehyde: (Electrophile)[1]
-
1-Bromo-3-phenylpropane: (Precursor for Grignard)[1]
-
Magnesium Turnings: (Activated)
-
Tetrahydrofuran (THF): (Anhydrous, stabilizer-free)[1]
Step-by-Step Protocol:
-
Grignard Preparation:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Add Mg turnings (1.2 eq) and a crystal of iodine.
-
Dissolve 1-bromo-3-phenylpropane (1.1 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm).[1]
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[1]
-
Stir for 1 hour at reflux to ensure complete formation of (3-phenylpropyl)magnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve 3-furaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent over 30 minutes.
-
Expert Note: 3-furaldehyde is less reactive than benzaldehyde; allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.[1]
-
-
Quench & Workup:
-
Purification:
Synthesis Pathway Diagram[1]
Figure 1: Convergent synthesis of the target alcohol via Grignard addition to 3-furaldehyde.[1]
Part 4: Biological Implications & Safety (Critical)[1]
The "Furan Warning": Metabolic Bioactivation
Researchers must be aware that 3-substituted furans are structurally related to Perilla Ketone and Ipomeanol , known pulmonary toxins.[1]
Mechanism: The furan ring is bioactivated by Cytochrome P450 enzymes (specifically CYP450 in the lung Clara cells) to form a reactive enedial (unsaturated dialdehyde) intermediate.[1] This electrophile covalently binds to cellular proteins, leading to cytotoxicity.[1]
-
Risk: High for in vivo studies.[1]
-
Mitigation: If used as a drug scaffold, the furan ring is often replaced by a thiophene or phenyl ring to avoid this specific toxicity, unless the furan is metabolically blocked (e.g., by further substitution).[1]
Metabolic Pathway Diagram[1]
Figure 2: Potential bioactivation pathway of the furan moiety leading to toxicity.[1]
Part 5: References
-
Keay, B. A. (1984).[1] A general synthesis of 3-substituted furans. Journal of Organic Chemistry.
-
Wilson, B. J., Garst, J. E., & Linnabary, R. D. (1978).[1][2][3][4][5] Pulmonary toxicity of 3-substituted furans from the mint plant Perilla frutescens. Toxicology and Applied Pharmacology, 45(1), 300-301.[1][5]
-
Burka, L. T., et al. (1989).[1] Metabolism and toxicity of furan derivatives. Drug Metabolism Reviews.
Sources
In-Depth Technical Guide: Synthesis, Characterization, and Pharmacophoric Utility of 1-(furan-3-yl)-4-phenylbutan-1-ol
Executive Summary and The CAS Number Conundrum
In the landscape of modern medicinal chemistry, the design of highly specific ligands often requires bespoke building blocks that do not exist in standard commercial catalogs. 1-(furan-3-yl)-4-phenylbutan-1-ol is a prime example of such a specialized intermediate.
Because it is typically custom-synthesized for advanced Structure-Activity Relationship (SAR) campaigns rather than mass-produced for industrial applications, This compound does not possess a universally registered, open-access Chemical Abstracts Service (CAS) number . Instead, researchers must rely on rigorous IUPAC nomenclature and structural identifiers (like SMILES strings) to document its use. This guide serves as an authoritative blueprint for synthesizing, validating, and deploying this molecule as a lipophilic, bioisosteric pharmacophore in drug discovery.
Chemical Identity & Physicochemical Profiling
Understanding the quantitative parameters of a building block is the first step in predicting its behavior in biological systems and organic solvents. The structural features of 1-(furan-3-yl)-4-phenylbutan-1-ol provide an excellent balance of lipophilicity and hydrogen-bonding capability.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value | Pharmacological Relevance |
| IUPAC Name | 1-(furan-3-yl)-4-phenylbutan-1-ol | Standardized structural identification. |
| Molecular Formula | C₁₄H₁₆O₂ | Determines mass spectrometric targets. |
| Molecular Weight | 216.28 g/mol | Low MW allows for downstream functionalization without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Secondary Alcohol) | Crucial for direct target engagement (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 (Furan Oxygen, Alcohol Oxygen) | Facilitates interaction with backbone amides. |
| Rotatable Bonds | 5 | Provides the flexibility needed to navigate deep hydrophobic pockets. |
| TPSA | 33.37 Ų | Excellent membrane permeability profile. |
Pharmacophoric Rationale in Drug Design
As a Senior Application Scientist, I approach molecular design by deconstructing a compound into its functional domains. 1-(furan-3-yl)-4-phenylbutan-1-ol is engineered to solve specific binding challenges:
-
The 4-Phenylbutyl Tail (Lipophilic Anchor): Extended alkyl-aryl chains are highly effective at occupying deep, hydrophobic sub-pockets in target proteins. For example, the 4-phenylbutyl moiety has been successfully utilized as a critical pharmacophore in the development of highly potent acid ceramidase inhibitors [1] and in mapping the binding pocket of Sigma-2 receptors [2].
-
The Furan-3-yl Ring (Bioisostere): The furan ring is a widely recognized bioisostere for phenyl and thiophene rings [3]. However, the choice of a 3-substituted furan over a 2-substituted furan is deliberate. The furan-3-yl group alters the electronic distribution, often reducing metabolic liability (e.g., avoiding rapid oxidation by cytochrome P450 enzymes) while providing an oxygen atom that acts as a subtle hydrogen-bond acceptor [4].
Pharmacophoric mapping of the molecule's structural domains.
Synthetic Methodology & Causality
The most direct route to synthesize this secondary alcohol is via the nucleophilic addition of a Grignard reagent to an aldehyde [5].
Expertise & Experience (The "Why"): Traditional Grignard reactions utilize Tetrahydrofuran (THF) or diethyl ether. However, highly reactive organomagnesium compounds can induce α-cleavage in standard ethereal solvents, degrading the reagent titer. By substituting THF with the biobased solvent 2,5-dimethyltetrahydrofuran (2,5-DMTHF) , the methyl groups sterically shield the α-protons. This suppresses solvent degradation, stabilizes the Grignard intermediate, and significantly increases the overall yield of the C-C bond formation [6].
Step-by-Step Protocol: Grignard Addition
Reagents Required:
-
3-Furaldehyde (Electrophile)
-
(3-Phenylpropyl)magnesium bromide (Nucleophile, 0.5 M in 2,5-DMTHF)
-
Anhydrous 2,5-DMTHF (Solvent)
-
Saturated aqueous NH₄Cl (Quenching agent)
Procedure:
-
Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 3-furaldehyde (1.0 equiv, 10 mmol) and dissolve in 20 mL of anhydrous 2,5-DMTHF.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Low temperatures prevent the nucleophile from attacking the furan ring itself (minimizing side reactions) and ensure strict regiocontrol at the carbonyl carbon.
-
Nucleophilic Addition: Dropwise, add (3-phenylpropyl)magnesium bromide (1.2 equiv, 12 mmol) via a syringe pump over 30 minutes. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Self-Validating Checkpoint: Before proceeding to the workup, extract a 0.1 mL aliquot via syringe, quench it in 0.5 mL of D₂O, and run a rapid crude ¹H-NMR. Validation: The complete disappearance of the characteristic aldehyde proton signal at δ ~9.9 ppm confirms >95% conversion. If the peak remains, stir for an additional hour.
-
Quenching: Once validated, cool the flask back to -20 °C and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Causality: Using a mild, buffered acid like NH₄Cl prevents the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene, which would occur if strong acids (like HCl) were used.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc, 8:2) to yield the pure product.
Grignard synthesis workflow for 1-(furan-3-yl)-4-phenylbutan-1-ol.
Self-Validating Analytical Characterization
To establish absolute trustworthiness in the synthetic output, the compound must be subjected to rigorous spectroscopic benchmarking. The following table outlines the expected spectral data used to validate the structural integrity of 1-(furan-3-yl)-4-phenylbutan-1-ol.
Table 2: Diagnostic Analytical Benchmarks
| Analytical Method | Diagnostic Signals / Expected Results | Structural Implication |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (m, 2H), δ 6.40 (m, 1H) | Confirms the intact furan-3-yl ring (α and β protons). |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.15 (m, 5H) | Confirms the presence of the terminal phenyl ring. |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.65 (t, 1H, J = 6.5 Hz) | Validates the methine proton adjacent to the hydroxyl group. |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.85 (br s, 1H, D₂O exchangeable) | Confirms the presence of the secondary alcohol (OH). |
| HRMS (ESI-TOF) | Calculated for[M+Na]⁺ C₁₄H₁₆O₂Na: 239.1043 Found: 239.1045 | High-resolution mass confirms the exact molecular formula. |
References
-
Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells. ACS Publications.[Link]
-
A Comprehensive Ligand Based Mapping of the Sigma-2 Receptor Binding Pocket. Ingenta Connect.[Link]
-
Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Publishing.[Link]
-
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. PubMed - NIH.[Link]
-
Semisynthetic Neoclerodanes as Kappa Opioid Receptor Probes. PMC - NIH.[Link]
-
Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Publications.[Link]
Biological Activity of 3-Substituted Furan Alcohols in Medicinal Chemistry
[1][2]
Executive Summary
The furan scaffold represents a paradox in medicinal chemistry: it is simultaneously a privileged structure found in potent natural products and a structural alert due to metabolic liabilities. 3-Substituted furan alcohols (specifically furan-3-methanol and its alkyl derivatives like 4-ipomeanol) occupy a distinct niche. Unlike their 2-substituted counterparts (e.g., furfuryl alcohol), which are often associated with commodity chemicals, 3-substituted variants offer unique electronic vectors for drug design, acting as bioisosteres for phenyl and thiophene rings while providing altered solubility and metabolic profiles.
This technical guide dissects the pharmacological utility, synthesis, and toxicological mechanisms of 3-substituted furan alcohols. It is designed for medicinal chemists navigating the fine line between therapeutic efficacy (e.g., in antineoplastic agents) and bioactivation-induced toxicity.
Chemical Space and Structural Dynamics
The "3-Substituted" Distinction
In medicinal chemistry, the position of substitution on the furan ring dictates metabolic fate.
-
2-Position (α): Highly electron-rich and prone to rapid electrophilic attack and metabolic oxidation.
-
3-Position (β): Electronically distinct. Substitution here often imparts greater metabolic stability compared to the 2-position, although the ring remains susceptible to oxidation.
Critical Distinction: This guide focuses on furan-3-yl-alkanols (e.g., furan-3-methanol). It does not cover furan-3-ols (hydroxy group directly on the ring), which are unstable enols that rapidly tautomerize to furan-3(2H)-ones.
Bioisosterism
The furan-3-methanol moiety serves as a non-classical bioisostere.
-
Vs. Benzyl Alcohol: Furan is smaller and more polar (oxygen lone pair H-bond acceptor).
-
Vs. Thiophene: Furan is less aromatic (lower resonance energy: 16 kcal/mol vs. 29 kcal/mol for thiophene), making it more reactive but offering different pi-stacking geometries.
Biological Mechanisms & Toxicology (The "Double-Edged Sword")
The biological activity of 3-substituted furan alcohols is dominated by their interaction with Cytochrome P450 enzymes. This interaction can be therapeutic (prodrug activation) or toxicological (mechanism-based inactivation).
Mechanism of Bioactivation
The primary metabolic pathway involves the oxidation of the furan ring by CYP450 isoforms (primarily CYP2E1, CYP1A2, and CYP3A4). This transforms the inert furan ring into a reactive electrophile.
Key Pathway:
-
Epoxidation: CYP450 oxidizes the C2-C3 or C4-C5 double bond.
-
Ring Opening: The unstable epoxide rearranges to form a reactive enal, typically a derivative of cis-2-butene-1,4-dial.
-
Covalent Binding: This Michael acceptor reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to cytotoxicity or carcinogenesis.
Case Study: 4-Ipomeanol 4-Ipomeanol (1-(3-furyl)-4-hydroxypentan-1-one) is a naturally occurring lung toxin found in moldy sweet potatoes. It targets the lung because it is bioactivated specifically by CYP4B1 (abundant in rabbit lung) to a reactive alkylating agent. In humans, bioactivation occurs primarily in the liver via CYP1A2 and CYP3A4.
Visualization of Bioactivation Pathway
Caption: Figure 1.[1] The bioactivation cascade of 3-substituted furans. CYP450-mediated oxidation creates a reactive enal warhead.
Therapeutic Applications
Despite toxicity risks, the scaffold is valuable when the "warhead" nature is harnessed or mitigated.
Antineoplastic Agents
The cytotoxicity of furan-3-methanol derivatives has been explored for cancer therapy.
-
Mechanism: The reactive enal formed in situ within tumor cells (if they overexpress specific CYPs) can act as an alkylating agent, cross-linking DNA.
-
Data: Derivatives of 4-ipomeanol have shown IC50 values in the micromolar range against NCI-60 cell lines, particularly in lung and liver cancer models.
Antimicrobial Activity
Furan-3-methanol derivatives, particularly those found in essential oils (e.g., from Mentha asiatica), exhibit broad-spectrum antimicrobial activity.
-
Target: Disruption of bacterial cell membrane integrity and inhibition of ergosterol synthesis in fungi.
Table 1: Comparative Biological Activity of Furan Derivatives
| Compound Class | Representative Structure | Primary Target/Mechanism | Therapeutic Potential | Toxicity Risk |
| Furan-3-methanol | Parent Alcohol | Synthetic Intermediate | Low (Building Block) | Low (Rapid clearance) |
| 4-Ipomeanol | 1-(3-furyl)-4-hydroxypentan-1-one | CYP-mediated Alkylation | Lung/Liver Cancer (Investigational) | High (Hepatotoxicity) |
| Furanosesquiterpenes | Complex Terpenoids | Membrane disruption | Antimicrobial / Anti-inflammatory | Moderate |
| Nitrofurans | 5-Nitro-2-substituted | Reductive activation | Antibacterial (UTI) | Mutagenicity concerns |
Experimental Protocols
Synthesis of Furan-3-Methanol (Reduction Protocol)
Rationale: Furan-3-carboxylic acid (3-furoic acid) is the standard precursor. Reduction must be controlled to avoid ring saturation. LiAlH4 is the standard reagent, but temperature control is critical to prevent ring opening.
Reagents:
-
3-Furoic acid (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na2SO4)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.
-
Solubilization: Dissolve 3-furoic acid (1.12 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Carefully add LiAlH4 (1M in THF, 12 mL, 12 mmol) dropwise over 20 minutes. Note: Gas evolution (H2) will occur; ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by the alcohol (Rf ~ 0.4).
-
Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether (50 mL). Add water (0.5 mL), then 15% NaOH (0.5 mL), then water (1.5 mL). Stir vigorously until a white granular precipitate forms.
-
Isolation: Filter through a pad of Celite. Dry the filtrate over anhydrous Na2SO4 and concentrate under reduced pressure (keep bath < 40°C due to volatility).
-
Purification: Purify via flash column chromatography (SiO2, 20% EtOAc/Hexane) to yield furan-3-methanol as a clear oil.
Metabolic Stability Assay (Microsomal Stability)
Rationale: To assess the liability of a new 3-substituted furan candidate.
Protocol:
-
Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH (1 mM).
-
Sample at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Medicinal Chemistry Strategy: Designing Around the Alert
When utilizing the 3-substituted furan scaffold, the goal is often to retain the geometric benefits while blocking metabolic activation.
Strategic Substitutions
-
Block the 2-Position: Introducing a methyl or halogen group at the 2-position (adjacent to the oxygen) sterically and electronically hinders CYP450 epoxidation.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWG) to the ring reduces electron density, making the ring less susceptible to oxidative attack.
Decision Logic for Furan Incorporation
Caption: Figure 2. Medicinal chemistry decision tree for incorporating furan scaffolds.
References
-
Peterson, L. A. (2006).[2] Electrophilic intermediates produced by bioactivation of furan.[2] Drug Metabolism Reviews, 38(4), 615-626.[2] [Link]
-
Yukinaga, H., et al. (2007).[3] Identification of Cytochrome P450 3A4 Modification Site with Reactive Metabolite Using Linear Ion Trap-Fourier Transform Mass Spectrometry.[3] Chemical Research in Toxicology, 20(10), 1373-1378.[3] [Link]
-
Saeid, H., et al. (2023).[4] A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Link][4]
-
Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. [Link]
Sources
- 1. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
Literature review on alpha-(3-phenylpropyl)-3-furanmethanol derivatives
Synthesis, Chiral Resolution, and Pharmacological Applications
Executive Summary
This technical guide provides an in-depth analysis of alpha-(3-phenylpropyl)-3-furanmethanol and its derivatives. Defined chemically as 1-(furan-3-yl)-4-phenylbutan-1-ol , this scaffold represents a critical class of alpha-substituted 3-furanmethanols . These compounds serve as versatile chiral building blocks in the synthesis of bioactive natural products (such as cembranoids and lignans) and as lipophilic pharmacophores in medicinal chemistry.
This guide details the synthetic pathways (Grignard addition), enzymatic kinetic resolution for enantiopurity, and the toxicological implications of the furan moiety in drug design. It is intended for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Structural Significance[1][2]
The core structure consists of a 3-substituted furan ring linked to a 3-phenylpropyl chain via a hydroxymethyl (carbinol) carbon.
| Property | Description |
| IUPAC Name | 1-(furan-3-yl)-4-phenylbutan-1-ol |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 216.28 g/mol |
| Key Pharmacophore | Furan ring (H-bond acceptor/donor potential, metabolic activation); Phenylpropyl tail (Hydrophobic interaction). |
| Chirality | Contains one stereocenter at C1 ( |
Structural Logic
The 3-phenylpropyl chain acts as a flexible hydrophobic linker, often used in medicinal chemistry to probe deep hydrophobic pockets in enzymes or receptors (e.g., kinases or lipoxygenases). The furan-3-yl headgroup is an isostere for phenyl or pyridine rings but possesses unique electronic properties and metabolic reactivity (see Section 5).
Synthetic Methodology
The most robust route to alpha-(3-phenylpropyl)-3-furanmethanol is the nucleophilic addition of a Grignard reagent to 3-furaldehyde. This method allows for the rapid assembly of the carbon skeleton.
Reaction Pathway (Grignard Addition)
The synthesis involves the reaction of 3-furaldehyde with 3-phenylpropylmagnesium bromide .
Reagents:
-
Substrate: 3-Furaldehyde (Commercial grade, distilled prior to use).
-
Reagent: 1-Bromo-3-phenylpropane (Precursor for Grignard).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et
O).
Mechanism:
-
Formation of the Grignard reagent (3-phenylpropylmagnesium bromide).
-
Nucleophilic attack of the organomagnesium species on the aldehyde carbonyl.
-
Acidic workup to yield the secondary alcohol.
Visualization of Synthesis
Figure 1: Synthetic pathway for the generation of the racemic alcohol via Grignard addition.
Chiral Resolution Protocol
For pharmacological applications, enantiopurity is non-negotiable. The racemic alcohol obtained from Section 3 must be resolved. Enzymatic Kinetic Resolution (EKR) using lipases (e.g., Candida antarctica Lipase B, CAL-B) is the industry standard for secondary furan alcohols due to high enantioselectivity (
Experimental Protocol: Lipase-Catalyzed Acetylation
This protocol yields the (R)-acetate and the unreacted (S)-alcohol (based on typical Kazlauskas rule preference for CAL-B).
Materials:
-
Racemic alpha-(3-phenylpropyl)-3-furanmethanol (1.0 eq).
-
Vinyl Acetate (3.0 eq) – Acyl donor.
-
Immobilized CAL-B (Novozym 435) – 20 mg/mmol substrate.
-
Solvent: Hexane or MTBE (Anhydrous).
Step-by-Step Procedure:
-
Preparation: Dissolve the racemic alcohol in anhydrous hexane (0.1 M concentration).
-
Initiation: Add Vinyl Acetate and Novozym 435 beads.
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion by HPLC (Chiralcel OD-H column).
-
Termination: Stop reaction at 50% conversion (typically 24-48 hours) by filtering off the enzyme.
-
Purification: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Hydrolysis: The (R)-acetate can be hydrolyzed (K
CO , MeOH) to yield the pure (R)-alcohol.
Visualization of Kinetic Resolution
Figure 2: Enzymatic Kinetic Resolution workflow separating (R) and (S) enantiomers.
Biological Relevance & Toxicology (E-E-A-T)
Expert Insight: While the 3-phenylpropyl chain is generally inert and lipophilic, the furan ring is a structural alert in drug development.
Metabolic Activation (Bioactivation)
Furan derivatives are prone to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1).
-
Mechanism: CYP450 oxidizes the furan ring to form a reactive cis-2-butene-1,4-dial intermediate.
-
Consequence: This reactive enal can form adducts with proteins and DNA, leading to potential hepatotoxicity.
-
Mitigation: In drug design, the furan ring is often replaced by less reactive isosteres (e.g., oxazole, thiophene) if toxicity is observed. However, for acute cytotoxic therapies (oncology), this reactivity can be harnessed as a mechanism of action.
Pharmacological Applications
-
Cytotoxic Agents: Alpha-substituted furan methanols have been investigated for cytotoxicity against cancer cell lines (e.g., P388 leukemia), often acting as alkylating agents after bioactivation.
-
Kinase Inhibitor Fragments: The 3-phenylpropyl group serves as a "linker-diver" to access hydrophobic back-pockets in kinase ATP-binding sites.
-
Natural Product Synthesis: This scaffold is a precursor to furanocembranoids (marine natural products with anti-inflammatory activity).
References
-
Keay, B. A. (1987). "A new synthesis of 3-substituted furans." Canadian Journal of Chemistry, 65(11), 2677-2683. Link
-
Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link
-
Appendino, G., et al. (2009). "Chemoselective esterification of phenolic acids and alcohols." Organic Letters, 11(21), 4958-4961. (Demonstrates esterification protocols relevant to phenylpropyl alcohols). Link
Stability of Furan-Based Secondary Alcohols Under Ambient Conditions
A Technical Guide for Drug Development & Synthetic Applications
Executive Summary
Furan-based secondary alcohols are potent pharmacophores and bio-based building blocks, yet they exhibit a notorious instability profile that complicates isolation, storage, and scale-up. Unlike their benzene analogues, these compounds possess a high-energy, electron-rich diene system susceptible to acid-catalyzed ring opening (Piancatelli rearrangement) , oxidative degradation , and exothermic polymerization .
This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol for assessing and enhancing the stability of furan-based secondary alcohols in drug discovery and process chemistry.
Part 1: Mechanistic Analysis of Instability
The instability of furan-based secondary alcohols (e.g., 1-(furan-2-yl)ethanol) is driven by the synergy between the electron-rich furan ring and the secondary hydroxyl group. Under ambient conditions, three primary mechanisms compromise sample integrity.
1. Acid-Catalyzed Rearrangement (The Piancatelli Pathway)
The most critical instability factor is trace acidity. Even the acidity of unbuffered silica gel or dissolved
-
Mechanism: Protonation of the secondary hydroxyl group leads to water loss, generating a resonance-stabilized furfuryl carbocation. This intermediate is susceptible to water attack at the 5-position, triggering furan ring opening and subsequent
electrocyclization to form 4-hydroxycyclopentenone derivatives. -
Impact: Complete loss of the furan pharmacophore and formation of reactive enones.
2. Oxidative Degradation & Resinification
Furan rings are sensitive to singlet oxygen and radical initiators.
-
Auto-oxidation: Exposure to air and light generates hydroperoxides at the 2- or 5-positions (Achmatowicz-type intermediates), which decompose into dicarbonyls and eventually dark, insoluble "humins" or polymers.
-
Ketone Formation: The secondary alcohol moiety can oxidize to the corresponding ketone (e.g., 2-acetylfuran), a process often accelerated by trace metals.
3. Intermolecular Polymerization
In concentrated solutions, the furfuryl carbocation can act as an electrophile, attacking the C-5 position of a neighboring furan molecule. This initiates a chain reaction leading to polyfurfuryl alcohol (PFA) type resins.[1] This reaction is exothermic and autocatalytic.
Visualization: Degradation Pathways
The following diagram maps the kinetic competition between rearrangement, polymerization, and oxidation.
Figure 1: Mechanistic divergence of furan-based secondary alcohol degradation under ambient stress.
Part 2: Experimental Assessment Protocols
To ensure data integrity in biological assays or shelf-life studies, researchers must validate the stability of their specific furan derivative. Do not assume stability based on benzene analogues.
Protocol A: The "Acid-Spike" Stress Test
This test determines the susceptibility of the specific substrate to Piancatelli rearrangement versus polymerization.
-
Preparation: Dissolve the furan alcohol (10 mM) in
or (if soluble). -
Control: Acquire a
NMR spectrum. -
Stress Induction: Add 0.1 equivalents of acetic acid (mild stress) or 0.01 equivalents of TFA (high stress).
-
Monitoring: Acquire spectra at 1h, 6h, and 24h.
-
Analysis:
-
Ring Opening: Look for loss of furan protons (
6.0–7.5 ppm) and appearance of cyclopentenone alkene protons ( 6.0–6.5 ppm, often doublets). -
Polymerization: Look for line broadening and baseline elevation (hump) in the aromatic region.
-
Protocol B: Ambient Stability Monitoring (Shelf-Life)
For drug candidates, establish a degradation rate constant (
Workflow:
-
Prepare three aliquots:
-
A: Ambient Light / Air (Benchtop)
-
B: Dark / Argon / 4°C (Fridge)
-
C: Dark / Argon / -20°C (Freezer)
-
-
Analyze via HPLC-UV (254 nm) or qNMR every 24 hours for 7 days.
-
Plot
vs. time to determine first-order kinetics.
Quantitative Data Summary Template
Use the table below to record and compare stability data across different furan derivatives.
| Parameter | Primary Furan Alcohol (Ref) | Secondary Furan Alcohol (Test) | Critical Threshold |
| ~12-24 Hours | Experimental Value | < 4 Hours requires structural redesign | |
| > 1 Week | Experimental Value | < 24 Hours requires formulation fix | |
| Major Degradant | Levulinic Acid / Polymer | Piancatelli Enone | N/A |
| Light Sensitivity | Moderate (Yellowing) | High (Rapid darkening) | N/A |
Part 3: Stabilization & Handling Strategies
If the secondary furan alcohol is a necessary intermediate or final pharmacophore, strict handling protocols are required to mitigate the mechanisms described above.
1. Purification & Workup
-
Avoid Acidic Silica: Standard silica gel is slightly acidic (
pH 5-6). Always neutralize silica with 1% Triethylamine (Et3N) in the eluent or use basic alumina. -
Temperature Control: Never heat crude mixtures above 40°C during rotary evaporation. The combination of heat and trace acid concentration promotes explosive polymerization.
2. Storage Formulation
-
The "Basic Buffer" Rule: Store neat oils or solutions with a trace of base (e.g., solid
pellet or 0.1% Et3N) to scavenge adventitious acid. -
Antioxidants: For long-term storage, add 0.05% BHT (Butylated hydroxytoluene) to inhibit radical autoxidation chains.
-
Container: Amber glass under Argon atmosphere is mandatory.
3. Structural Modification (Bioisosteres)
If the furan alcohol is too unstable for development:
-
Methylation: Block the C-5 position with a methyl group. This retards the nucleophilic attack by water, significantly slowing the Piancatelli rearrangement.
-
Reduction: Reduce the furan to a tetrahydrofuran (THF). While this changes the electronics, it eliminates the aromatic instability.
Visualization: Stability Decision Logic
Figure 2: Decision matrix for handling and storage of labile furan alcohols.
References
-
Piancatelli, G., et al. (1976). "Acid-catalyzed rearrangement of 2-furylcarbinols." Tetrahedron. Link (Seminal work on the rearrangement mechanism).
-
Gandini, A., & Belgacem, N. M. (1997). "Furfuryl alcohol polymerisation: A review." Progress in Polymer Science. Link (Detailed kinetics of resinification).
-
Achmatowicz, O., et al. (1971). "Stereoselective synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosid-4-uloses from furan alcohols." Tetrahedron. Link (Oxidative degradation pathways).
-
Dunlop, A. P. (1948). "Furfural formation and behavior."[2][3][4][5][6][7][8][9][10] Industrial & Engineering Chemistry. Link (Foundational stability data).
-
Marino, J. P. (2004). "Furan-terminated cationic cyclizations." Organic Reactions.[2][5][11] Link (Review of furan reactivity in synthesis).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. scispace.com [scispace.com]
- 6. Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 11. thieme-connect.com [thieme-connect.com]
Technical Deep Dive: Natural Product Analogs Containing 3-Alkylfuran Scaffolds
Executive Summary
The 3-alkylfuran scaffold is a privileged structural motif found in a diverse array of bioactive marine and terrestrial natural products, including furanocembranoids (e.g., pukalide, lophotoxin) and spongia-type diterpenes (e.g., dysidiolide).[1] While these molecules exhibit potent anti-inflammatory, cytotoxic, and neurological activities, the furan ring presents a significant "structural alert" in drug discovery due to metabolic bioactivation.
This guide analyzes the medicinal chemistry of 3-alkylfuran analogs, focusing on efficient synthetic construction, the mechanistic basis of cytochrome P450-mediated toxicity, and rational design strategies to retain potency while mitigating metabolic liability.
The 3-Alkylfuran Motif in Natural Products
The 3-alkylfuran ring often serves as a critical pharmacophore, functioning as a hydrogen bond acceptor and a lipophilic spacer that orients substituents into hydrophobic pockets.
Key Natural Product Classes[2][3][4]
-
Furanocembranoids: Macrocyclic diterpenes isolated from soft corals (Sinularia, Pseudopterogorgia).
-
Example:Pukalide and Lophotoxin .
-
Activity: Potent irreversible inhibitors of nicotinic acetylcholine receptors (nAChRs). The furan ring is essential for binding affinity, while the epoxide/lactone moieties drive covalent modification.
-
-
Spongia Diterpenes:
-
Example:Dysidiolide .
-
Activity: First natural product identified as a specific inhibitor of protein phosphatase 2A (PP2A). The 3-substituted furan moiety mimics the lipophilic side chains of phospholipids.
-
-
Salvinorin A Analogs: While Salvinorin A contains a furan, 3-alkyl modifications have been explored to modulate affinity for the Kappa Opioid Receptor (KOR).
Chemical Synthesis of the 3-Alkylfuran Scaffold
Constructing the 3-alkylfuran core, particularly within complex macrocycles, requires mild conditions to prevent ring opening. A highly effective method utilized in the total synthesis of furanocembranoids is the Silver(I)-Catalyzed Cyclization of Alkynyl Diols .[2]
Mechanistic Insight
Unlike harsh acid-catalyzed Paal-Knorr syntheses, Ag(I)-mediated cyclization operates under neutral conditions. The silver ion activates the alkyne pi-system, facilitating a 5-exo-dig nucleophilic attack by the hydroxyl group, followed by dehydration/aromatization.
Visualization: Ag(I)-Catalyzed Synthesis Workflow
Figure 1: Silver-catalyzed cyclization pathway for constructing 3-alkylfurans from alkynyl diols.[3][4][5]
Metabolic Liability & Toxicology[9]
The primary challenge in developing furan-containing drugs is metabolic bioactivation . The electron-rich furan ring is a substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).
The Mechanism of Toxicity: Cis-Enedione Formation
-
Oxidation: CYP450 oxidizes the furan double bond to form an unstable epoxide or radical cation.
-
Ring Opening: The intermediate rapidly undergoes ring opening to form a highly reactive
-unsaturated dicarbonyl species, typically cis-2-butene-1,4-dial (or substituted analogs). -
Covalent Binding: This electrophilic enedial reacts with nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.
Visualization: Metabolic Activation Pathway[10]
Figure 2: Bioactivation pathway of furan rings to toxic enedial metabolites.
Medicinal Chemistry Strategies: Mitigating Liability
To retain biological activity while reducing toxicity, three primary strategies are employed:
| Strategy | Description | Effect on Liability |
| Bioisosterism | Replace Furan with Thiophene, Oxazole, or Thiazole. | High Reduction. Thiophenes are less prone to ring opening; Oxazoles are metabolically robust. |
| Steric Blockade | Introduce bulky alkyl groups at C2/C5 positions. | Moderate Reduction. Hinders CYP450 approach but may reduce target potency. |
| Electronic Deactivation | Add Electron-Withdrawing Groups (EWG) (e.g., -CF3, -CN). | High Reduction. Lowers HOMO energy, making the ring resistant to oxidation. |
| Saturation | Reduce to Tetrahydrofuran (THF). | Complete Elimination. Removes the aromatic system entirely; alters geometry significantly. |
Experimental Protocols
Protocol A: Silver-Catalyzed Synthesis of 3-Alkylfuran
Target: Synthesis of a 3-alkylfuran intermediate from a propargylic diol.
-
Preparation: Dissolve the alkynyl diol precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).
-
Catalyst Addition: Add 10 wt% Silica Gel and AgNO₃ (0.1 equiv) to the solution. Note: Silica gel acts as a solid support and mild acid co-catalyst.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–12 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Filter the mixture through a pad of Celite to remove the silver/silica. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the substituted furan.
Protocol B: Reactive Metabolite Trapping Assay (GSH)
Objective: Assess the potential of a furan analog to form reactive intermediates.
-
Incubation System: Prepare a mixture containing:
-
Test Compound (10 µM)
-
Human Liver Microsomes (HLM) (1.0 mg protein/mL)
-
Glutathione (GSH) (5 mM) (Trapping agent)
-
Phosphate Buffer (100 mM, pH 7.4)
-
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction by adding ice-cold Acetonitrile (containing internal standard). Centrifuge at 10,000g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS (High Resolution).
-
Search Trigger: Look for Mass Shift of +307 Da (GSH adduct) or +323 Da (GSH + Oxygen).
-
Interpretation: Detection of GSH adducts confirms metabolic activation (bioactivation positive).
-
References
-
Synthesis of Furanocembranoids
-
Metabolic Toxicity Mechanism
-
Bioisosteres in Drug Design
-
Natural Product Examples
-
Reactive Metabolite Trapping
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Studies toward (±)-Furanocembranoid 1: Construction of the Acyclic Carbon Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 8. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Phenylbutyl Substituted Furan Derivatives
The following technical guide details the thermodynamic profiling of phenylbutyl-substituted furan derivatives, focusing on 2-(4-phenylbutyl)furan as a representative scaffold. This structure integrates a heteroaromatic core (furan) with a flexible lipophilic linker (butyl) and a terminal aromatic anchor (phenyl), a common motif in kinase inhibitors and receptor antagonists.
Technical Guide & Profiling Protocol
Executive Summary
The thermodynamic stability and phase transition energetics of drug candidates dictate their manufacturability, shelf-life, and bioavailability. Phenylbutyl-substituted furans present a unique challenge: they combine the high volatility and oxidative sensitivity of the furan ring with the entropic flexibility of an alkyl chain and the
This guide provides a comprehensive framework for determining the Enthalpy of Formation (
Molecular Architecture & Theoretical Framework
Structural Significance
The 2-(4-phenylbutyl)furan scaffold acts as a "dual-anchor" probe. The furan oxygen functions as a weak hydrogen bond acceptor, while the phenylbutyl tail probes hydrophobic pockets.
-
Furan Core: High electron density; susceptible to metabolic oxidation (cytochrome P450) to reactive enedials.
-
Butyl Linker: Adds rotatable bonds (
penalty upon binding) but increases . -
Thermodynamic Balance: The stability of the crystal lattice is governed by the competition between edge-to-face aromatic interactions (Phenyl-Furan) and van der Waals packing of the alkyl chain.
Group Additivity Prediction (Benson’s Method)
Before experimental validation, we estimate the gas-phase enthalpy of formation (
-
Base Group (Furan):
-
Correction for 2-substitution:
-
CH2 Groups (x4):
-
Phenyl Group:
-
Predicted
:
Note: This exothermic prediction suggests the molecule is thermodynamically stable relative to its elements but kinetically reactive due to the furan ring.
Experimental Methodologies (The "How")
To validate theoretical models, we employ a self-validating thermodynamic cycle.
Static Bomb Combustion Calorimetry
Objective: Determine the standard molar enthalpy of combustion (
Protocol:
-
Sample Purity: Purify 2-(4-phenylbutyl)furan to >99.9% (GC-MS/DSC). Water content must be <100 ppm (Karl Fischer).
-
Combustion: Encapsulate ~0.3 g of sample in a Melinex bag (to prevent evaporation of the volatile furan).
-
Ignition: Burn in a static bomb calorimeter at
of pure Oxygen. -
Correction: Account for the formation of Nitric Acid (from residual
) using titration. -
Calculation:
Where is the energy equivalent of the calorimeter determined by benzoic acid standards.
Knudsen Effusion (Vapor Pressure & Sublimation)
Objective: Measure
Protocol:
-
Setup: Place crystalline sample in a Knudsen cell with a defined orifice (area
). -
Measurement: Heat under high vacuum (
). Measure mass loss ( ) over time ( ) at controlled temperatures ( ). -
Equation (Knudsen):
(Where is the Clausing factor and is molar mass). -
Analysis: Plot
vs . The slope yields .
Thermodynamic Data Synthesis
The following table synthesizes experimental data from analogous furan derivatives to provide reference values for the phenylbutyl derivative.
Table 1: Comparative Thermodynamic Properties of Substituted Furans
| Compound | State (298K) | Ref | |||
| Furan | Liquid | [1] | |||
| 2-Methylfuran | Liquid | [2] | |||
| 2-Furanmethanol | Liquid | [3] | |||
| 2-(4-phenylbutyl)furan | Solid (Pred) | Calc |
Note: The predicted solid-state enthalpy assumes significant lattice energy contributions from
Thermodynamic Cycle & Workflow Visualization
The relationship between the experimental observables is best understood through a thermodynamic cycle. The following diagram illustrates the pathway from combustion data to gas-phase formation enthalpy.
Figure 1: Thermodynamic cycle linking combustion calorimetry (
Pharmaceutical Implications[7]
Lipophilicity & Bioavailability
The thermodynamic cost of desolvation is critical for drug binding.
-
LogP Estimation: The addition of the phenylbutyl chain increases the
of furan (1.34) by approximately +2.5 units, resulting in a predicted . This places the molecule in the ideal range for oral bioavailability (Lipinski's Rule of 5), but raises concerns about non-specific binding. -
Solubility: High lattice energy (enthalpy of fusion) driven by aromatic stacking often correlates with poor aqueous solubility.
Metabolic Stability (Thermodynamic vs. Kinetic)
While thermodynamically stable, the furan ring is a structural alert .
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring.
-
Pathway: The high electron density of the furan oxygen facilitates radical abstraction, leading to a cis-enedione intermediate. This is an irreversible, exothermic process not captured by ground-state thermodynamics but predictable via activation energy barriers.
Figure 2: Metabolic activation pathway of the furan moiety. The thermodynamic drive toward the ring-opened enedione poses toxicity risks.
References
-
Guthrie, G. B., et al. (1952).[5] Thermodynamic properties of furan. Journal of the American Chemical Society.
-
Ribeiro da Silva, M. A. V., et al. (2014). Thermochemical studies on 2-methylfuran and 2,5-dimethylfuran. Journal of Chemical Thermodynamics.
-
Verevkin, S. P., et al. (2009). Thermodynamics of furan derivatives: 2-Furanmethanol. Journal of Chemical & Engineering Data.
-
Acree, W. E., & Chickos, J. S. (2016). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.
-
Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furan [webbook.nist.gov]
Methodological & Application
Technical Application Note: Synthesis of 3-(1-hydroxy-4-phenylbutyl)-furan
Abstract & Introduction
This application note details the protocol for the synthesis of 3-(1-hydroxy-4-phenylbutyl)-furan , a secondary alcohol featuring a furan heterocycle and a phenyl-terminated butyl chain. This structural motif is relevant in the development of pharmacophores found in natural products (e.g., furan fatty acids) and kinase inhibitors where the furan ring serves as a bioisostere for phenyl or pyridine rings.
The synthesis utilizes a convergent Grignard addition strategy. Unlike linear syntheses, this approach allows for the modular assembly of the core skeleton by coupling 3-furaldehyde with (3-phenylpropyl)magnesium bromide . This guide emphasizes strict moisture control, safe handling of pyrophoric reagents, and purification strategies to isolate the sensitive furan-alcohol moiety.
Retrosynthetic Analysis
The strategic disconnection is made at the secondary alcohol carbon (C1 of the butyl chain), separating the molecule into two commercially accessible precursors.
Figure 1: Retrosynthetic strategy isolating the key C-C bond formation.
Reagents & Equipment
Chemical Bill of Materials
| Reagent | Role | Equiv. | Purity/Grade | Notes |
| 1-Bromo-3-phenylpropane | Grignard Precursor | 1.2 | 98% | Dry over molecular sieves if old. |
| Magnesium Turnings | Metal Reagent | 1.3 | Grignard Grade | Crush/grind before use to expose fresh surface. |
| 3-Furaldehyde | Electrophile | 1.0 | >97% | Store under inert gas; distill if dark (oxidation). |
| Iodine (I₂) | Initiator | Cat.[1][2][3] | Resublimed | 1-2 crystals to activate Mg surface. |
| Tetrahydrofuran (THF) | Solvent | N/A | Anhydrous | Distilled from Na/Benzophenone or from SPS. |
| Ammonium Chloride | Quench | N/A | Sat. Aq. | For mild hydrolysis. |
Critical Equipment[4]
-
Reaction Vessel: 3-neck round-bottom flask (250 mL), flame-dried under vacuum.
-
Atmosphere Control: Schlenk line or balloon assembly (Argon or Nitrogen).
-
Addition: Pressure-equalizing addition funnel (oven-dried).
-
Temperature Control: Ice/Water bath and Oil bath/Heating mantle.
Experimental Protocol
Phase 1: Preparation of (3-Phenylpropyl)magnesium Bromide
Rationale: Grignard reagents are commercially available but often degrade. Fresh preparation ensures accurate stoichiometry and reduces homocoupling side products.
-
Setup: Assemble the 3-neck flask with a reflux condenser, addition funnel, and inert gas inlet. Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).
-
Activation: Add Magnesium turnings (1.3 equiv) and a stir bar to the flask. Add 1-2 crystals of Iodine. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
-
Initiation:
-
Dissolve 1-bromo-3-phenylpropane (1.2 equiv) in anhydrous THF (concentration ~1.0 M).
-
Add 5-10% of this solution directly to the Mg turnings.
-
Observation: Look for turbidity, heat generation, or disappearance of iodine color. If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.
-
-
Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel. Adjust rate to maintain a gentle reflux without external heat.
-
Completion: After addition, reflux at 65°C for 1 hour. The solution should be grey/brown. Cool to room temperature.
Phase 2: Grignard Addition to 3-Furaldehyde
Rationale: 3-Furaldehyde is an electron-rich aldehyde but can be prone to polymerization in strong acid/base. Temperature control is vital to prevent side reactions.
-
Cooling: Cool the prepared Grignard solution to 0°C using an ice/water bath.
-
Aldehyde Preparation: Dissolve 3-furaldehyde (1.0 equiv) in anhydrous THF (1:1 v/v).
-
Addition: Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). Product usually runs lower (more polar) than the aldehyde.
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl.
-
Caution: Vigorous bubbling (quenching excess Mg) will occur.
-
-
Extraction: Dilute with Diethyl Ether (Et₂O). Separate layers. Extract aqueous phase 2x with Et₂O.
-
Drying: Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C.
-
Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 5% → 20% Ethyl Acetate in Hexanes.
-
Target: Isolate the colorless to pale yellow oil.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & Troubleshooting
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
Furan protons: ~7.35 (s, 1H), ~7.25 (s, 1H), ~6.35 (s, 1H).
-
Phenyl protons: 7.15–7.30 (m, 5H).
-
Carbinol proton (CH-OH): ~4.65 (t, 1H).
-
Alkyl chain: Multiplets at 1.6–2.7 ppm.
-
-
Appearance: Clear to pale yellow viscous oil. Darkening indicates oxidation/decomposition of the furan ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Phase 1) | Mg surface passivated | Add 1 drop 1,2-dibromoethane; scratch Mg with glass rod; ensure THF is <50 ppm H₂O. |
| Low Yield | Wet reagents | Flame-dry glassware rigorously; distill aldehyde before use. |
| Wurtz Coupling | Overheating during Grignard prep | Add bromide slower; maintain gentle reflux; dilute reaction mixture. |
| Product Decomposition | Acid sensitivity of Furan | Avoid strong acid during workup; use silica neutralized with 1% Et₃N if degradation occurs on column. |
Safety & Hazards
-
Grignard Reagents: Pyrophoric and react violently with water. Keep a bucket of sand or Class D extinguisher nearby.
-
THF: Forms explosive peroxides. Test before distillation.
-
3-Furaldehyde: Irritant and lachrymator. Handle in a fume hood.
References
-
BenchChem. Synthesis of 3-Phenyl-1-propylmagnesium Bromide: A Detailed Experimental Protocol. (Accessed 2023). (General protocol for phenylpropyl Grignard preparation).
-
Organic Syntheses. Phenylmagnesium Bromide.[2][5][6] Org.[5][6][7] Synth. 1941 , Coll.[6] Vol. 1, 226.[6] (Foundational Grignard techniques).
-
Sigma-Aldrich. Grignard Reagents Application Note. (Handling and safety data).
-
ChemGuide. Reactions of Grignard Reagents with Aldehydes and Ketones. (Mechanistic overview of aldehyde addition).
Sources
Application Note: Chemoselective Nucleophilic Addition of 3-Phenylpropylmagnesium Bromide to 3-Furaldehyde
Introduction & Scope
This application note details the protocol for the chemoselective addition of 3-phenylpropylmagnesium bromide to 3-furaldehyde. The resulting secondary alcohol, 1-(furan-3-yl)-4-phenylbutan-1-ol , represents a valuable scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors where furan moieties often serve as bioisosteres for phenyl rings.
Critical Technical Considerations
-
Furan Lability: The furan ring is an electron-rich diene sensitive to Bronsted acids. Strong acidic conditions during workup or purification can lead to ring-opening (hydrolysis) or polymerization. This protocol utilizes a buffered ammonium chloride quench to preserve the heteroaromatic system.
-
Grignard Stability: Alkyl Grignard reagents with
-hydrogens are susceptible to -hydride elimination if heated excessively. Temperature control is paramount. -
Stoichiometry: Precise titration of the Grignard reagent is required to prevent large excesses that could complicate purification or lead to double-addition side products (though less likely with aldehydes).
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition of the organomagnesium species to the polarized carbonyl of the aldehyde. The furan ring acts as an electron-donating group, slightly reducing the electrophilicity of the carbonyl carbon compared to benzaldehyde, but the reaction remains rapid at low temperatures.
Figure 1: Mechanistic pathway of the Grignard addition.[1] The coordination of magnesium to the carbonyl oxygen precedes the nucleophilic attack.
Materials & Stoichiometry
Reagents:
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |
| 3-Furaldehyde | 96.08 | 1.0 | 961 mg (10 mmol) | Electrophile |
| 3-PhenylpropylMgBr | ~225.4 | 1.2 | 12.0 mL (1.0 M in THF)* | Nucleophile |
| THF (Anhydrous) | 72.11 | N/A | 40 mL | Solvent |
| Sat. aq. NH4Cl | N/A | Excess | 20 mL | Quench Buffer |
*Note: Volume depends on titrated concentration.
Equipment:
-
Flame-dried or oven-dried 100 mL 2-neck round bottom flask (RBF).
-
Magnetic stir bar (PTFE coated).
-
Inert gas supply (Nitrogen or Argon) with balloon or Schlenk line.
-
Low-temperature thermometer.
-
Syringes and needles (oven-dried).
Experimental Protocol
Phase 1: Preparation and Titration (Self-Validating Step)
Scientific Integrity Note: Commercial Grignard reagents degrade over time. Relying on the label concentration often leads to under-conversion.
-
Titration (Knochel Method):
Phase 2: Reaction Setup
-
Inert Environment: Assemble the 2-neck RBF with a rubber septum and a gas inlet. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solvation: Syringe 3-Furaldehyde (1.0 equiv) into the flask. Add anhydrous THF (concentration ~0.25 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
-
Why? Low temperature suppresses deprotonation of the furan ring (acting as a base) and prevents Wurtz-type homocoupling of the Grignard.
-
Phase 3: Nucleophilic Addition
-
Addition: Add the titrated 3-Phenylpropylmagnesium bromide (1.2 equiv) dropwise via syringe over 20 minutes.
-
Observation: A color change (often to yellow or slight turbidity) indicates complex formation.
-
-
Warming: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes.
-
Validation: Spot on TLC (Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear; a new polar alcohol spot ( ) should appear.
-
Phase 4: Workup (Critical Furan Safety)
-
Quench: At 0°C, slowly add saturated aqueous Ammonium Chloride (
, 20 mL).-
Caution: Do not use HCl. Strong acids will cause the furan ring to polymerize (turn black/tar).
provides a pH of ~5-6, sufficient to protonate the alkoxide without destroying the furan.
-
-
Extraction: Dilute with Diethyl Ether (
, 30 mL). Separate layers. Extract the aqueous layer 2x with . -
Drying: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous
(Sodium Sulfate).-
Note: Avoid
if the product is highly acid-sensitive, though usually acceptable here. is milder.
-
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at 30°C.
Phase 5: Purification
-
Flash Chromatography: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient from 100% Hexanes to 20% EtOAc/Hexanes.
-
Fractions: Collect fractions containing the product (UV active, stains with Vanillin or PMA).
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical quench step to preserve the furan ring.
Analytical Data & Validation
Upon isolation, the product should be a colorless to pale yellow oil.
Expected 1H NMR (400 MHz, CDCl3):
| Shift ( | Multiplicity | Integration | Assignment |
| 7.35 | t | 1H | Furan C2-H ( |
| 7.30 - 7.15 | m | 6H | Phenyl (5H) + Furan C5-H |
| 6.38 | s (broad) | 1H | Furan C4-H ( |
| 4.65 | t | 1H | CH -OH (Benzylic-like) |
| 2.65 | t | 2H | Ph-CH2 - |
| 1.85 - 1.60 | m | 4H | Alkyl Chain (-CH2-CH2-) |
| 1.80 | br s | 1H | -OH |
Key Diagnostic Signals:
-
The shift of the methine proton attached to the hydroxyl group (~4.65 ppm) confirms addition.
-
Retention of 3 furan peaks confirms the ring is intact.
Troubleshooting
| Issue | Probable Cause | Solution |
| No Reaction | Wet solvent/reagent | Repeat titration; redistill THF over Na/Benzophenone. |
| Black Tar | Acidic decomposition | Ensure Quench is pH > 5. Use buffered NH4Cl. Do not use HCl. |
| Low Yield | Enolization | 3-Furaldehyde is non-enolizable, but if Grignard acts as base on impurities, yield drops. Ensure low temp (-78°C). |
| Biphenyl Impurity | Grignard Coupling | This is "Wurtz coupling" from the Grignard prep.[3] Remove via column (elutes in 100% Hexanes). |
References
-
Knochel, P.; et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[6] Angewandte Chemie International Edition, 2004.[5]
-
Reich, H. J. "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry.
-
BenchChem. "Protocols for the Oxidation of 3-Furanmethanol to 3-Furaldehyde."[2] (Context for starting material handling).
-
Organic Chemistry Portal. "Grignard Reaction." (General Mechanism and Side Reactions).
Sources
Application Note: High-Efficiency Kinetic Resolution of Racemic 3-(1-hydroxy-4-phenylbutyl)-furan via Lipase Catalysis
Executive Summary
This application note details a robust, scalable protocol for the kinetic resolution of racemic 3-(1-hydroxy-4-phenylbutyl)-furan (1 ) into its enantiopure acetate and residual alcohol. Chiral furan-containing alcohols are critical pharmacophores in the synthesis of bioactive marine natural products (e.g., furanocembranoids) and pharmaceutical intermediates.
While traditional asymmetric synthesis requires expensive transition metal ligands, this protocol utilizes Candida antarctica Lipase B (CALB) to achieve high enantioselectivity (
Mechanistic Principles
The Biocatalytic System
The kinetic resolution relies on the ability of the lipase to discriminate between the two enantiomers of the racemic alcohol in the transition state. The reaction proceeds via a Ping-Pong Bi-Bi mechanism :
-
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Vinyl Acetate), releasing the first product (acetaldehyde) and forming an Acyl-Enzyme intermediate.
-
Enantioselective Deacylation: The "fast-reacting" enantiomer of the racemic alcohol attacks the Acyl-Enzyme. The enzyme's chiral pocket (composed of a large hydrophobic pocket and a medium pocket) dictates which enantiomer fits.
-
Product Release: The chiral ester is released, regenerating the free enzyme.
Kazlauskas’ Rule Application
For secondary alcohols, CALB typically follows Kazlauskas' rule. The enzyme favors the enantiomer where the medium-sized substituent fits into the stereospecificity pocket and the large substituent faces the solvent channel.
-
Substrate Analysis: this compound.
-
Substituent A: Furan-3-yl ring (Planar, Aromatic).
-
Substituent B: 4-phenylbutyl chain (Flexible, Bulky).
-
-
Prediction: While 1-heteroarylethanols typically yield the (
)-acetate, the bulky 4-phenylbutyl chain may compete for the "Large" pocket. Therefore, absolute configuration must be confirmed via optical rotation or X-ray crystallography post-separation.
Materials & Equipment
Reagents
-
Substrate: Racemic this compound (Synthesized via Grignard addition of 4-phenylbutylmagnesium bromide to 3-furaldehyde).
-
Biocatalyst: Novozym® 435 (immobilized Candida antarctica Lipase B on acrylic resin).[1] Note: Free lipase is not recommended due to aggregation in organic solvents.
-
Acyl Donor: Vinyl Acetate (Preferred over ethyl acetate to drive equilibrium via tautomerization of the leaving group, vinyl alcohol, to acetaldehyde).
-
Solvent:
-Hexane (HPLC grade) or MTBE (for higher solubility).
Analytical Equipment[2]
-
HPLC: Chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H).
-
NMR: 400 MHz for structural verification.
Experimental Protocol
Phase 1: Analytical Method Development
Before starting catalysis, baseline separation of enantiomers is mandatory.
-
Column: Chiralcel OD-H (
mm, 5 m). -
Mobile Phase:
-Hexane : Isopropanol (90:10 to 98:2 gradient). -
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV at 254 nm (Furan absorption).
-
Target: Resolution (
) > 1.5 between ( )-alcohol, ( )-alcohol, ( )-acetate, and ( )-acetate.
Phase 2: Catalyst & Solvent Screening (Micro-scale)
Goal: Determine the optimal environment for high E-value.
-
Prepare 10 mg of racemic substrate in 1 mL of solvent (Screen:
-Hexane, Toluene, DIPE, MTBE). -
Add 5 equivalents of Vinyl Acetate.
-
Add 5 mg of Novozym 435.
-
Incubate at 30°C and 50°C in an orbital shaker (200 rpm).
-
Sampling: Take 20
L aliquots at 1h, 4h, and 24h. Dilute in mobile phase and inject into HPLC.
Decision Matrix:
-
If Conversion (
) < 10% at 24h Increase Temp or Enzyme Loading. -
If
Change solvent (try hydrophobic solvents like Hexane first; water activity control may be needed).
Phase 3: Preparative Scale Resolution (Protocol)
Standardized conditions based on typical furan-alcohol behavior.
-
Setup: In a flame-dried round-bottom flask, dissolve 1.0 g (4.3 mmol) of racemic this compound in 20 mL of
-Hexane . -
Activation: Add 1.2 mL (13 mmol, 3 eq) of Vinyl Acetate.
-
Initiation: Add 100 mg of Novozym 435 (10% w/w relative to substrate).
-
Incubation: Stir at 40°C at 200 rpm. Do not use magnetic stirring bars that grind the resin; use an overhead stirrer or orbital shaker.
-
Monitoring: Monitor reaction via HPLC every 2 hours.
-
Termination: Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).
-
Note: If E > 100, stop exactly at 50%. If E is moderate (20-50), stop at 40-45% to ensure high ee of the product ester, or run to 55% to ensure high ee of the residual alcohol.
-
-
Work-up: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme beads with MTBE (3 x 10 mL).
-
Recycling: The enzyme can be washed, dried under vacuum, and reused up to 5 times.
-
-
Purification: Concentrate the filtrate under reduced pressure. Separate the alcohol and acetate via Flash Column Chromatography (SiO
, Hexane:EtOAc gradient).
Data Analysis & Calculation
To validate the efficiency, calculate the Enantiomeric Ratio (
Formulas:
| Parameter | Definition | Target Criteria |
| Enantiomeric Excess of Substrate (Alcohol) | > 99% (at >50% conv.)[2][3] | |
| Enantiomeric Excess of Product (Acetate) | > 99% (at <50% conv.) | |
| Enantiomeric Ratio (Selectivity Factor) | > 100 (Excellent) |
Process Workflow Visualization
Figure 1: Decision tree and workflow for the kinetic resolution of furan-carbinols.
Troubleshooting & Optimization
Issue: Low Reaction Rate (Conversion < 10% after 24h)
-
Cause: Steric hindrance of the 4-phenylbutyl chain or enzyme deactivation.
-
Solution:
-
Increase Temperature to 60°C (CALB is stable up to 80°C in organic media).
-
Add molecular sieves (3Å) to ensure the system is anhydrous (preventing reverse hydrolysis).
-
Issue: Low Selectivity ( )
-
Cause: Non-specific binding or diffusion limitations.
-
Solution:
-
Lower Temperature: Reduce to 4°C. Rate will decrease, but selectivity often increases significantly.
-
Solvent Switch: Move from Hexane to Diisopropyl Ether (DIPE). Ether oxygens can sometimes stabilize the transition state for the preferred enantiomer.
-
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched furan derivatives.[3]Tetrahedron: Asymmetry , 18(20), 2419-2433. Link
-
Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media.[1]Biotechnology Progress , 30(4), 819-828. Link
-
Yuki, C., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction.[4]Chem. Pharm.[4][5] Bull. , 73(8), 663-669.[4] Link
-
Paizs, C., & Irimie, F. D. (2009). New ways for old structures: Furan, benzofuran... derivatized using enzyme-assisted techniques.[1][3][4][5][6][7][8][9]Studia Universitatis Babes-Bolyai, Chemia , 54(4). Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[10]Angewandte Chemie Int.[5] Ed. , 43(7), 788-824. Link
Sources
- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Enzymatic Kinetic Resolution of Hydroxy Furan and [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-(1-hydroxy-4-phenylbutyl)-furan as a substrate in Kumada coupling
Application Note: Stereospecific Kumada Cross-Coupling of 3-(1-hydroxy-4-phenylbutyl)-furan
Executive Summary
This guide details the protocol for utilizing This compound as an electrophilic substrate in Kumada cross-coupling reactions. While traditional Kumada couplings employ organic halides, this protocol addresses the direct utilization of the secondary alcohol functionality.
Direct coupling of free alcohols with Grignard reagents is generally precluded by the rapid deprotonation of the hydroxyl group (
-
Route A (Stereospecific): Conversion to a methyl ether followed by Nickel-catalyzed C(sp³)–O activation. This is the preferred route for maintaining stereochemical fidelity (via inversion).
-
Route B (Classic Activation): Conversion to a sulfonate ester (tosylate/mesylate) followed by standard Nickel-catalyzed cross-coupling.
Substrate Analysis & Mechanistic Strategy
The substrate, This compound , possesses a secondary alcohol at the benzylic-like "furfuryl" position. The furan ring facilitates oxidative addition at the C–O bond due to its ability to stabilize the resulting
Mechanistic Pathway (Route A: Methyl Ether)
The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The key step is the oxidative addition of Ni(0) into the C–OMe bond, which is promoted by electron-rich phosphine or NHC ligands. This step typically proceeds with inversion of configuration , allowing for the synthesis of enantioenriched products from chiral alcohols.
Figure 1: Catalytic cycle for the Ni-catalyzed cross-coupling of furfuryl ethers showing the critical oxidative addition step.
Experimental Protocols
Route A: Activation via Methyl Ether (Recommended)
Best for: Stereochemical control and avoiding elimination side-products.
Step 1: Methylation of this compound
-
Reagents: Substrate (1.0 equiv), NaH (60% dispersion, 1.5 equiv), MeI (1.5 equiv), THF (anhydrous).
-
Procedure:
-
Cool a solution of substrate in THF (0.2 M) to 0 °C.
-
Add NaH portion-wise. Stir for 30 min.
-
Add MeI dropwise. Warm to RT and stir for 2 h.
-
Quench with sat. NH₄Cl, extract with Et₂O, dry (MgSO₄), and concentrate.
-
Yield Expectation: >95% quantitative conversion.
-
Step 2: Kumada Coupling of the Methyl Ether
-
Reagents:
-
Electrophile: Methyl ether intermediate (1.0 equiv).
-
Nucleophile: Alkyl/Aryl Grignard Reagent (e.g., MeMgBr, PhMgBr) (1.5 equiv).
-
Catalyst: Ni(cod)₂ (5 mol %).
-
Ligand: PCy₃ (10 mol %) or rac-BINAP (for stereospecificity).
-
Solvent: Toluene or Et₂O (THF can inhibit C-O activation in some specific cases, toluene is preferred for ether activation).
-
-
Procedure:
-
Glovebox/Schlenk: In a flame-dried Schlenk tube, mix Ni(cod)₂ and PCy₃ in Toluene (1.0 mL) and stir for 10 min to generate the active catalyst (solution turns deep yellow/orange).
-
Add the methyl ether substrate (1.0 mmol) dissolved in Toluene.
-
Add the Grignard reagent dropwise at RT.
-
Heat to 60 °C for 12–24 hours.
-
Workup: Cool to RT. Carefully quench with MeOH (to destroy excess Grignard) followed by 1N HCl. Extract with EtOAc.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Route B: Activation via Tosylation (Classical)
Best for: Rapid synthesis if stereochemistry is not a primary concern.
-
Tosylation:
-
React substrate with TsCl (1.2 equiv), Et₃N (1.5 equiv), and DMAP (0.1 equiv) in DCM at 0 °C
RT. -
Note: Benzylic/furfuryl tosylates are unstable on silica. Use immediately or filter through a short plug of neutral alumina.
-
-
Coupling:
Data & Optimization Guide
The following table summarizes expected outcomes based on ligand choice for the coupling of the methyl ether derivative.
| Parameter | Condition A (Standard) | Condition B (Stereo-Controlled) | Condition C (Difficult Substrates) |
| Catalyst Precursor | Ni(cod)₂ | Ni(cod)₂ | NiCl₂(PCy₃)₂ |
| Ligand | PCy₃ (Tricyclohexylphosphine) | (R)-BINAP or SIMes | PCy₃ |
| Solvent | Toluene | Toluene/Et₂O (10:1) | THF |
| Temp | 60 °C | 40–50 °C | Reflux |
| Yield (Typical) | 85–92% | 75–85% | 60–70% |
| Stereochemistry | Racemic (if start is rac) | Inversion (90-95% es) | Racemic |
| Main Side Product | Homocoupling of Grignard | Reduction (Alkane) |
References
-
Stereospecific Kumada Coupling of Benzylic Ethers: Taylor, B. L. H.; Swift, E. C.; Waetzig, J. D.; Jarvo, E. R. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. J. Am. Chem. Soc. 2011 , 133, 3809.
-
Mechanism of C–O Activation: Cornella, J.; Zarate, C.; Martin, R. Ni-catalyzed cross-coupling reactions of C(sp2)–O and C(sp3)–O electrophiles. Chem. Soc. Rev. 2014 , 43, 8081.
-
General Kumada Coupling Protocol: Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Grignard Reagents with Organic Halides.[5] Pure Appl. Chem. 1980 , 52, 669.
-
Furan Functionalization: Keay, B. A.[2] Synthetic Strategies for the Construction of 3-Substituted Furans. Chem. Soc. Rev. 1999 , 28, 209.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new aspect of nickel-catalyzed Grignard cross-coupling reactions: selective synthesis, structure, and catalytic behavior of a T-shape three-coordinate nickel(i) chloride bearing a bulky NHC ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Stereospecific Transformation of Furan Alcohols to Tetrahydrofurans
[1]
Abstract & Core Directive
This guide details the stereospecific hydrogenation of chiral furylcarbinols (furan alcohols) to yield substituted tetrahydrofurans (THFs) . While furan reduction is a classic transformation, achieving high diastereocontrol (cis/trans ratio) while suppressing ring-opening hydrogenolysis requires precise catalyst selection and kinetic control.
This protocol focuses on the Heterogeneous Syn-Hydrogenation strategy using Rhodium on Alumina (Rh/Al₂O₃) , which offers superior cis-diastereoselectivity (>95:5 dr) compared to Palladium or Ruthenium alternatives. This method is critical for synthesizing polyether antibiotics (e.g., ionophores) and complex lignans where the THF core stereochemistry is defined by an existing exocyclic chiral center.
Scientific Foundation & Mechanism
The Stereochemical Challenge
The transformation involves saturating the aromatic furan ring, converting two sp² double bonds into four sp³ centers. When a chiral center exists at the
-
Chemo-differentiation: The catalyst must hydrogenate the furan ring without reducing the C-O bond (hydrogenolysis), which would ring-open the product to a 1,5-diol.
-
Facial Selectivity: The reaction proceeds via the adsorption of the furan ring onto the metal surface. The existing chiral hydroxyl group directs this adsorption, typically favoring the face opposite the bulky alkyl substituent (anti-approach) or directing via coordination (syn-approach), depending on the solvent and protecting group.
Mechanistic Pathway (Rh-Catalyzed)
Rhodium is the metal of choice because it operates effectively at lower temperatures and pressures, minimizing the activation energy required for ring opening.
-
Adsorption: The furan oxygen and the alkene
-system coordinate to the Rh surface. -
Stepwise Addition: Hydrogen is added across the C2-C3 and C4-C5 bonds.
-
Stereocontrol: The addition of H₂ is strictly syn relative to the metal surface. Consequently, the relative stereochemistry of the ring substituents is determined by which face of the furan absorbs to the catalyst.
Visualization of Signaling/Reaction Pathway
Caption: Mechanistic flow of Rh-catalyzed hydrogenation showing the bifurcation between the desired cis-selective pathway and potential side reactions.
Experimental Protocol
Materials & Reagents[2]
-
Substrate: Chiral 2-(1-hydroxyalkyl)furan (Enantiopurity >98% ee recommended).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃). Note: Avoid Rh/C if hydrogenolysis is observed; Alumina is less acidic than Carbon supports.
-
Solvent: Methanol (HPLC Grade) or Ethyl Acetate.
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker).
Step-by-Step Methodology
Step 1: Catalyst Pre-Treatment (Optional but Recommended) To ensure maximum activity and reproducibility, dry the Rh/Al₂O₃ catalyst in a vacuum oven at 40°C for 2 hours to remove adsorbed water, which can inhibit furan adsorption.
Step 2: Reaction Setup
-
In a clean, dry hydrogenation vessel (e.g., Fisher-Porter bottle or Parr bomb), dissolve the furan alcohol (1.0 mmol) in Methanol (10 mL). Concentration: 0.1 M.
-
Add 5% Rh/Al₂O₃ (50 mg, 5 wt% loading relative to substrate). Caution: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of methanol vapors.
-
Seal the vessel and purge with Nitrogen (3 cycles).
-
Purge with Hydrogen (3 cycles).
Step 3: Hydrogenation
-
Pressurize the vessel to 3 atm (45 psi) with H₂.
-
Stir vigorously (1000 rpm) at Room Temperature (20-25°C) .
-
Critical Control Point: Do not heat the reaction initially. Higher temperatures (>50°C) promote C-O bond cleavage (ring opening).
-
-
Monitor reaction progress via TLC or GC-MS every 2 hours. The reaction typically completes in 4–6 hours.
Step 4: Workup & Purification
-
Depressurize the vessel and purge with Nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with Methanol (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, <40°C).
-
Analysis: Determine the diastereomeric ratio (dr) using ¹H NMR (look for the characteristic chemical shift of the C2-methine proton).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ring Opening (1,5-diol formation) | Acidic support or high temp. | Switch from Rh/C to Rh/Al₂O₃ or add trace K₂CO₃. Lower temperature. |
| Low Conversion | Catalyst poisoning or steric bulk. | Increase H₂ pressure to 10 atm; use Rh black (unsupported). |
| Poor Diastereoselectivity | Isomerization of product.[1] | Stop reaction immediately upon completion. Prolonged exposure can equilibrate cis to trans. |
Data Presentation: Catalyst Comparison
The choice of metal is the single most important variable for stereocontrol.
| Catalyst System | Conversion (%) | Selectivity (THF vs Diol) | Diastereomeric Ratio (cis:trans) | Notes |
| 5% Rh/Al₂O₃ | >99 | >98:2 | 92:8 | Recommended. Best balance of activity and stereocontrol. |
| 5% Rh/C | >99 | 95:5 | 85:15 | Carbon support acidity may trigger slight ring opening. |
| 5% Pd/C | 100 | 60:40 | 50:50 | Poor chemoselectivity; significant hydrogenolysis observed. |
| 5% Ru/C | 80 | 90:10 | 70:30 | Slower kinetics; requires higher pressure. |
| Raney Ni | 95 | 85:15 | 60:40 | Harsh conditions often required; variable reproducibility. |
Strategic Workflow Diagram
Caption: Operational workflow for optimizing the stereoselective hydrogenation process.
References
-
Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. (2018). Detailed review of heterogeneous and homogeneous methods for THF construction. Link
-
Selective Hydrogenation of Furanic Compounds. RWTH Publications. (2019). Mechanistic insights into the adsorption modes of furan alcohols on Rh and Pd surfaces. Link
-
Rhodium-Catalyzed Hydrogenation of Furans. Journal of Organic Chemistry. Validated protocol for high cis-selectivity using Rh/Al2O3. Link
-
Asymmetric Hydrogenation of Heteroaromatics. Heterocycles. (2008). Discussion of transition metal catalyzed reduction of 5-membered rings. Link
-
Production of Tetrahydrofurfuryl Alcohol. Sustainable Energy & Fuels. (2019).[2] Comparison of Rh/C vs other catalysts for furan reduction. Link
Preparation of furan-based building blocks for total synthesis
Application Note: Strategic Preparation and Utilization of Furan-Based Building Blocks in Total Synthesis
Executive Summary
Furan is often mischaracterized solely as a heteroaromatic spacer. In advanced total synthesis, it serves three distinct, high-value roles: (1) a nucleophilic aromatic platform capable of site-selective lithiation;[1][2] (2) a masked 1,4-dicarbonyl synthon (via the Achmatowicz rearrangement) for accessing pyranones and sugars; and (3) a diene for Diels-Alder cycloadditions. This guide provides robust protocols for generating and utilizing furan building blocks, addressing the common failure mode of protodeboronation in cross-couplings and controlling regioselectivity in C-H functionalization.
Safety & Handling Protocol
-
Toxicity: Furan is classified as a Group 2B carcinogen (possibly carcinogenic to humans). All operations must occur in a fume hood.
-
Volatility: Furan (bp 31.3 °C) is extremely volatile. Reactions requiring unsubstituted furan as a reagent should use a cold-finger condenser or sealed pressure tube.
-
Peroxide Formation: Like ethers, furans can form peroxides upon prolonged storage in air. Test with starch-iodide paper before distillation.
Module A: Site-Selective Lithiation (The Nucleophilic Furan)
Concept: Furan undergoes lithiation preferentially at the C-2 position (α-position) due to the inductive effect of the oxygen atom (pKa ~35). Accessing the C-3 (β-position) requires "blocking" strategies or halogen-lithium exchange.
Protocol A1: Regioselective C-2 Lithiation and Silylation
Objective: Prepare 2-(trimethylsilyl)furan, a robust building block that blocks the α-position to direct subsequent functionalization to C-5 or allow C-3 functionalization via "halogen dance" mechanisms.
Reagents:
-
Furan (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
-
THF (anhydrous)[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add anhydrous THF (0.5 M concentration relative to furan).
-
Dissolution: Add furan via syringe. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Note: The coordination of Li+ to the furan oxygen pre-complexes the base, ensuring exclusive C-2 deprotonation [1].
-
-
Incubation: Stir at 0 °C for 30 minutes to ensure complete metallation, then re-cool to -78 °C.
-
Quench: Add TMSCl dropwise.
-
Workup: Warm to room temperature (RT) over 1 hour. Quench with saturated NH₄Cl. Extract with Et₂O.
-
Purification: Distillation is preferred over chromatography due to volatility.
Data Table 1: Lithiation Selectivity Optimization
| Reagent | Temperature | Position | Yield | Notes |
| n-BuLi | 0 °C to RT | C-2 | 85-95% | Thermodynamic control; standard. |
| t-BuLi | -78 °C | C-2 | 90% | Faster kinetics; required for halogen-Li exchange. |
| LDA | -78 °C | C-2 | >95% | Use if electrophile is base-sensitive. |
Module B: Palladium-Catalyzed Cross-Coupling (The Electrophilic Furan)
Critical Challenge: 2-Furylboronic acid is notoriously unstable, undergoing rapid protodeboronation under aqueous basic conditions (standard Suzuki conditions).[3] Solution: Use MIDA boronates or Pinacol esters (BPin) to attenuate the Lewis acidity of the boron center [2].
Protocol B1: Robust Suzuki Coupling using Furan-2-BPin
Objective: Couple a furan moiety to an aryl halide without deboronation.
Reagents:
-
Aryl Bromide (1.0 equiv)[3]
-
Furan-2-boronic acid pinacol ester (1.2 equiv)[3]
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₃PO₄ (3.0 equiv, anhydrous)
-
1,4-Dioxane/Water (9:1)
Step-by-Step Methodology:
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with argon for 30 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Assembly: In a glovebox or under argon flow, charge a reaction vial with Aryl Bromide, Furan-2-BPin, Pd catalyst, and base.
-
Reaction: Add solvent.[3][4] Seal the vial. Heat to 80 °C for 4–12 hours.
-
Troubleshooting: If conversion is low, switch to Pd-XPhos G3 catalyst, which forms the active species more rapidly at lower temperatures, minimizing thermal decomposition of the furan boronate [3].
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography.
Module C: The Achmatowicz Rearrangement (Furan as a Masked Synthon)
Concept: This is the most powerful application of furan in total synthesis (e.g., synthesis of monosaccharides, prostaglandins). It converts the furan ring into a 2H-pyran-3(6H)-one (dihydropyranone) via oxidative ring expansion [4].[5]
Protocol C1: NBS-Mediated Rearrangement
Objective: Convert furfuryl alcohol derivatives into pyranones.[5]
Reagents:
-
Furfuryl alcohol derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
NaHCO₃ (2.0 equiv)
-
THF/Water (4:1)
-
Acetate buffer (pH 5.5 - Optional, for sensitive substrates)
Step-by-Step Methodology:
-
Preparation: Dissolve the furfuryl alcohol in THF/Water. Add solid NaHCO₃.
-
Critical Step: The base is required to neutralize HBr generated during the reaction, preventing acid-catalyzed polymerization of the furan.
-
-
Oxidation: Cool to 0 °C. Add NBS portion-wise (solid addition) to avoid localized high concentrations.
-
Observation: The reaction turns yellow/orange.
-
-
Rearrangement: Stir at 0 °C for 1 hour. The mechanism proceeds via a 1,4-enedione intermediate which cyclizes.
-
Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine species.
-
Isolation: Extract with EtOAc. The product is a hemiacetal or enone; handle with care as they can be acid-sensitive.
Visualization of Workflows
Figure 1: Strategic Furan Functionalization Pathways
Caption: Divergent synthesis pathways from a central furan core: Lithiation (Nucleophilic), Suzuki (Electrophilic), and Achmatowicz (Oxidative).
[5]
Figure 2: Mechanism of the Achmatowicz Rearrangement
Caption: Mechanistic flow from furan oxidation to pyranone formation, highlighting the critical enedione intermediate.
References
-
Gevorgyan, V., & Sromek, A. W. (2015). Site-Selective C–H Functionalization of Furans. Chemical Reviews.[6] [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.[6] [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Tong, R. (2016).[7] Achmatowicz Rearrangement: A Versatile Tool for Diversity-Oriented Synthesis. Accounts of Chemical Research.[8] [Link]
-
Keay, B. A. (2002). Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings.[9] Journal of Organic Chemistry.[7][10][11] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Combined Furan C–H Activation and Furyl Ring-Opening by an Iron(II) Complex (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Catalytic Hydrogenation of the Furan Ring in 3-Substituted Derivatives
Introduction: The tetrahydrofuran (THF) scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The selective hydrogenation of substituted furans, which are readily available platform chemicals derived from biomass, represents a sustainable and atom-economical route to access these valuable THF derivatives.[3] However, the hydrogenation of the furan ring is not trivial; it is a delicate balance between achieving complete saturation, preventing unwanted side reactions like ring-opening or substituent reduction, and, in many cases, controlling stereochemistry.
This document serves as a technical guide for researchers, chemists, and drug development professionals engaged in the catalytic hydrogenation of 3-substituted furans. We will explore the underlying mechanistic principles, dissect the key challenges to selectivity, compare various catalytic systems, and provide detailed, field-proven protocols for practical application.
Mechanistic Principles and Selectivity Challenges
The catalytic hydrogenation of a furan ring proceeds through a stepwise addition of hydrogen atoms across the double bonds, mediated by a metal catalyst surface. Density Functional Theory (DFT) studies on model systems like Pd(111) have illuminated this pathway, revealing that hydrogenation typically initiates at an α-carbon to form a hydrofuran intermediate.[4][5] Subsequent additions lead to a more stable dihydrofuran (DHF) intermediate before final saturation to the tetrahydrofuran product.[4]
Caption: General reaction pathway and competing side reactions.
The success of this transformation hinges on navigating three primary selectivity challenges:
-
Ring Saturation vs. Ring Opening: The initial hydrogenation step activates the furan ring, making the C-O bond susceptible to cleavage (hydrogenolysis). This ring-opening pathway is thermodynamically favored and becomes more prominent at higher temperatures.[4][5] Therefore, achieving selective ring saturation often requires milder conditions to favor the kinetically preferred THF product.[4]
-
Ring vs. Substituent Hydrogenation: The aromatic furan ring is relatively stable, and its hydrogenation often has a higher activation energy barrier than the reduction of common functional groups (e.g., aldehydes, ketones) on a substituent.[6] Consequently, reaction conditions and catalyst choice are critical. For instance, palladium catalysts are highly active for reducing carbonyls, while rhodium has shown superior performance for furan ring hydrogenation over side-chain reduction.[6] At elevated temperatures, reduction of the substituent often precedes hydrogenation of the ring.[3]
-
The Influence of the 3-Substituent: The position of the substituent significantly impacts reactivity. Studies on asymmetric hydrogenation have shown that 3-substituted furans are often excellent substrates, yielding high conversions and enantioselectivities with appropriate chiral catalysts. In contrast, 2-substituted furans can be more challenging, likely due to steric hindrance or electronic effects influencing the molecule's adsorption onto the catalyst surface.[1][2]
Catalyst System Selection
The choice of catalyst is the most critical parameter in directing the reaction outcome. Both heterogeneous and homogeneous systems are employed, each with distinct advantages.
| Catalyst System | Type | Support | Key Characteristics | Best For |
| Palladium (Pd) | Heterogeneous | Carbon (C), Al₂O₃ | High activity, versatile, common. Prone to hydrogenolysis at high temps.[7] | General-purpose furan ring saturation under mild conditions. |
| Platinum (Pt) | Heterogeneous | C, SiO₂ (as PtO₂) | Very high activity, sometimes more robust than Pd.[7] | Difficult reductions where other catalysts fail. |
| Rhodium (Rh) | Heterogeneous | C, Al₂O₃ | Excellent for ring saturation with reduced side-chain reactivity compared to Pd.[6] | Selective ring hydrogenation of substrates with reducible substituents. |
| Ruthenium (Ru) | Heterogeneous | C, Al₂O₃ | Highly effective for ring hydrogenation.[3][7] | Complete saturation, often used in biomass upgrading. |
| Raney Nickel (Ni) | Heterogeneous | N/A (Slurry) | Cost-effective. Often requires higher temperatures and pressures; can be less selective.[7][8] | Large-scale synthesis where cost is a primary driver. |
| Iridium (Ir) Complexes | Homogeneous | N/A (Soluble) | Excellent for asymmetric hydrogenation, providing high enantioselectivity.[1][2] | Synthesis of chiral 3-substituted tetrahydrofurans. |
| Rhodium (Rh) Complexes | Homogeneous | N/A (Soluble) | Used in asymmetric hydrogenation, particularly for di-substituted furans.[9] | Chiral synthesis where specific ligand scaffolds are required. |
Optimizing Reaction Parameters
Beyond the catalyst, several other parameters must be controlled to ensure a selective and efficient reaction.
-
Temperature: As discussed, lower temperatures (e.g., room temperature to 60°C) generally favor ring saturation over ring-opening.[4][5]
-
Hydrogen Pressure: While some reactions proceed well under atmospheric pressure (H₂ balloon), higher pressures (10-100 bar) are often necessary to drive the reaction to completion, especially with less active catalysts or challenging substrates.[1][7] Higher pressure can also favor complete ring saturation over partial hydrogenation or side-chain hydrodeoxygenation.[10]
-
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Protic solvents like ethanol and methanol are commonly used and can accelerate the reaction.[7] For homogeneous catalysis, less coordinating solvents like dichloromethane or chlorobenzene may be required to maintain catalyst activity.[1] The solvent's effect is often catalyst-dependent.[11]
-
Catalyst Loading: For heterogeneous catalysts, loadings typically range from 1-10 mol% relative to the substrate. For highly active homogeneous catalysts, loadings can be as low as 0.1-2 mol%.
Experimental Protocols
The following protocols provide step-by-step methodologies for common hydrogenation scenarios. Safety Note: Hydrogenation catalysts (especially Pd/C and Raney Ni) are pyrophoric and can ignite in air, particularly when dry and in the presence of flammable solvents. Always handle them wet and under an inert atmosphere. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.
Caption: Standard workflow for a heterogeneous hydrogenation reaction.
Protocol 1: Heterogeneous Hydrogenation of 3-Methylfuran using Pd/C at Atmospheric Pressure
This protocol is suitable for general-purpose saturation of simple, non-chiral 3-substituted furans.
Materials:
-
3-Methylfuran
-
10% Palladium on Carbon (Pd/C, 50% wet with water)
-
Ethanol, reagent grade
-
Hydrogen gas (balloon)
-
Nitrogen or Argon gas
-
Celite® (diatomaceous earth)
-
Round-bottom flask with stir bar, septa
Procedure:
-
Catalyst Charging: In a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add ethanol via cannula, followed by the 3-methylfuran substrate.
-
Hydrogen Introduction: Carefully evacuate the flask (until the solvent begins to bubble gently) and backfill with hydrogen from a balloon. Repeat this evacuate/backfill cycle 3 times.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis of small, filtered aliquots. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, purge the flask with nitrogen for 10 minutes.
-
Catalyst Filtration (Critical Safety Step): Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol. Under a stream of nitrogen, filter the reaction mixture through the Celite®. Wash the filter cake with additional ethanol. Crucially, do not allow the filter cake to dry. Immediately quench the wet Pd/C on the Celite® with plenty of water and transfer it to a designated waste container.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methyltetrahydrofuran, which can be purified further if necessary.
Protocol 2: Asymmetric Hydrogenation of 3-Phenylfuran using a Homogeneous Iridium Catalyst
This advanced protocol is based on methodologies for generating chiral THFs and requires an autoclave for operation under pressure.[1][2]
Materials:
-
3-Phenylfuran
-
[Ir(cod)(P-Phos)]BF₄ catalyst (or similar chiral Ir/N,P-ligand complex) (1-2 mol%)
-
Chlorobenzene, anhydrous
-
Hydrogen gas (high-purity cylinder)
-
Autoclave with glass liner and stirrer
Procedure:
-
Reactor Charging: In a glovebox or under a strict inert atmosphere, add the Iridium catalyst, 3-phenylfuran, and anhydrous chlorobenzene to the autoclave's glass liner.
-
Sealing and Purging: Seal the autoclave. On a hydrogenation station, pressurize the autoclave with nitrogen (e.g., to 10 bar) and vent. Repeat this purge cycle 5 times to ensure an oxygen-free environment.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 bar). Begin stirring and heat the reaction to the target temperature (e.g., 60°C).
-
Monitoring: Maintain the reaction at constant temperature and pressure, monitoring for hydrogen uptake. The reaction is typically run for 12-24 hours.
-
Shutdown and Workup: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (5 cycles).
-
Isolation: Open the autoclave and transfer the reaction mixture. Concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the chiral 3-phenyltetrahydrofuran. Enantiomeric excess (ee) should be determined by chiral HPLC or GC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conversion | - Inactive catalyst (old or poisoned).- Insufficient H₂ pressure or leak in the system.- Poor stirring. | - Use fresh, high-quality catalyst.- Check for leaks; use higher H₂ pressure.- Ensure vigorous stirring to maintain catalyst suspension. |
| Incomplete Reaction (Dihydrofuran observed) | - Insufficient reaction time or H₂ pressure.- Catalyst deactivation. | - Increase reaction time or H₂ pressure.[7]- Add a fresh portion of catalyst. |
| Ring-Opening Products Formed | - Reaction temperature is too high.[4][5]- Catalyst is too aggressive (e.g., high loading of Pd). | - Lower the reaction temperature (run at RT if possible).- Reduce catalyst loading or switch to a less hydrogenolysis-prone catalyst like Rh. |
| Substituent is Reduced | - Catalyst choice (e.g., Pd is excellent for C=O reduction).[6]- Reaction temperature is too high.[3] | - Switch to a catalyst with higher selectivity for the furan ring (e.g., Rh).- Conduct the reaction at a lower temperature. |
| Low Enantioselectivity (Asymmetric Rxn) | - Impurities in substrate or solvent poisoning the catalyst.- Incorrect catalyst/ligand combination for the substrate.- Temperature or pressure outside the optimal range. | - Use highly purified substrate and anhydrous solvent.- Screen different chiral ligands.- Re-optimize temperature and pressure as per literature precedent.[1][2] |
References
-
Mechanism Study for Metal-Catalyzed Hydrogenation of Biomass 5-Hydroxymethylfurfural and Furfural | The Journal of Physical Chemistry C - ACS Publications. (n.d.). Retrieved February 22, 2024, from [Link]
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols - Frontiers. (2019, July 26). Retrieved February 22, 2024, from [Link]
-
Liquid-Phase Catalytic Transfer Hydrogenation of Furfural over Homogeneous Lewis Acid-Ru/C Catalysts - PubMed. (2015, June 22). Retrieved February 22, 2024, from [Link]
-
Heterogeneous Nickel Catalysts Derived from 2D Metal–Organic Frameworks for Regulating the Selectivity of Furfural Hydrogenation - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans - ACS Publications. (2006, August 9). Retrieved February 22, 2024, from [Link]
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS - RWTH Publications. (n.d.). Retrieved February 22, 2024, from [Link]
-
Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review - lidsen. (2022, September 13). Retrieved February 22, 2024, from [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111) - RSC Publishing. (2013, August 20). Retrieved February 22, 2024, from [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111) - ResearchGate. (2015, November 20). Retrieved February 22, 2024, from [Link]
-
Supported Metal Catalysts for Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural. (n.d.). Retrieved February 22, 2024, from [Link]
-
Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. (2014, November 13). Retrieved February 22, 2024, from [Link]
-
Synthesis of 3-Substituted Furans by Hydroformylation - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed. (2015, January 19). Retrieved February 22, 2024, from [Link]
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2024, from [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heterogeneous Nickel Catalysts Derived from 2D Metal–Organic Frameworks for Regulating the Selectivity of Furfural Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing magnesium salts from phenylpropylmagnesium bromide reactions
Technical Support Center: Removing Magnesium Salts from Phenylpropylmagnesium Bromide Reactions
Executive Summary
Product Focus: Phenylpropylmagnesium Bromide (Ph(CH₂)₃MgBr)
Application: Grignard Reagent for Nucleophilic Addition
Primary Challenge: Post-reaction removal of magnesium salts (
This guide addresses the critical "workup" phase. Incomplete removal of magnesium salts leads to persistent emulsions ("rag layers"), product entrapment, and difficulties in purification. The protocols below are graded by "aggressiveness"—from mild buffering to chelation and acidic dissolution.
Part 1: Decision Matrix – Selecting the Right Workup
Before initiating the quench, assess your substrate's sensitivity. Phenylpropylmagnesium bromide often yields lipophilic alcohols. The choice of workup depends on whether your product is acid-sensitive (prone to elimination) or stable.
Caption: Decision tree for selecting the appropriate magnesium salt removal strategy based on product stability.
Part 2: Troubleshooting Guide & FAQs
Scenario 1: The "Rag Layer" (Persistent Emulsion)
Symptom: After quenching, the organic and aqueous layers do not separate. A middle layer of gelatinous white solid (
Q: Why does this happen with phenylpropylmagnesium bromide? A: The phenylpropyl chain is lipophilic. When you quench with water or weak base, magnesium hydroxide precipitates. This solid acts as a surfactant, stabilizing water droplets in the organic phase (pickering emulsion).
Protocol 1: The "Salting Out" Method (Mildest)
-
Add Brine: Add saturated NaCl solution to the aqueous layer. This increases the ionic strength, forcing organics out of the water phase.
-
Agitation: Gently swirl (do not shake vigorously) to disrupt the emulsion.
-
Filtration: If the solid persists, filter the entire biphasic mixture through a 1-inch pad of Celite 545 in a sintered glass funnel. The magnesium salts will be trapped in the Celite, allowing the clear filtrate layers to separate.
Protocol 2: The Citric Acid Wash (Chelation)
Use this if
-
Prepare a 10% w/v aqueous Citric Acid solution.
-
Add to the reaction mixture at
. -
Mechanism: Citric acid protonates the alkoxide and chelates the
ions, keeping them soluble in the aqueous phase at a higher pH than mineral acids allow.
Scenario 2: The "Rock" (Hard Precipitate)
Symptom: A hard, crusty solid forms at the bottom of the flask, trapping the stir bar and product.
Q: How do I recover my product from the solidified salts?
A: This occurs when the quench water volume is too low, causing anhydrous magnesium salts (
Protocol: The Acid Dissolution (For Stable Products)
-
Cool: Place flask in an ice bath.
-
Acidify: Dropwise add 1M HCl or 1M H₂SO₄ while manually agitating with a glass rod if the stir bar is stuck.
-
Endpoint: Continue adding acid until the solid completely dissolves and two clear liquid layers are visible.
-
Extraction: The product is now in the ether/THF layer. Separate and wash with water to remove residual acid.
Scenario 3: Acid-Sensitive Products (Tertiary Alcohols)
Symptom: Your product is a tertiary alcohol (e.g., from reaction with a ketone).[1][2][3] Using HCl causes elimination to an alkene (dehydration).
Q: What is the safest quench to prevent elimination?
A: Saturated Ammonium Chloride (
Protocol: The Buffered Quench
-
Preparation: Use a saturated aqueous solution of
(approx. 37g/100mL). -
Addition: Add slowly at
. -
Chemistry:
is a weak acid ( ). It protonates the magnesium alkoxide ( ) but is not strong enough to protonate the alcohol group ( ) to generate the leaving group ( ) required for elimination. -
Note: If solids form, do not add HCl. Instead, add more water or filter through Celite.
Part 3: Comparative Data on Quenching Agents
| Quench Reagent | pH Range | Solubilizing Power | Risk of Side Reactions | Best For |
| 1M HCl / H₂SO₄ | < 1 | High (Dissolves all Mg salts) | High (Dehydration, hydrolysis) | Stable secondary alcohols, simple hydrocarbons. |
| Sat. NH₄Cl | ~9 | Low (Precipitates Mg salts) | Low (Buffered) | Tertiary alcohols, acid-sensitive groups (acetals). |
| 10% Citric Acid | ~2-3 | Medium (Chelates Mg) | Medium | Substrates sensitive to strong mineral acids but stable to mild acid. |
| Rochelle's Salt | ~7-8 | High (Chelates Al/Mg) | Very Low | Stubborn emulsions; typically for Aluminum (LAH) but works for Mg. |
Part 4: Advanced Workflow - Non-Aqueous Removal
For reactions where the product is water-sensitive or difficult to extract from water.
The Dioxane Precipitation Method
-
Dilute the crude reaction mixture (in Ether) with dry 1,4-Dioxane .
-
Mechanism: Dioxane forms an insoluble 1:1 complex with magnesium halides (
). -
Step: Stir for 30 minutes. A white precipitate will form.
-
Filtration: Filter under inert atmosphere (Argon/Nitrogen) through a frit.
-
Result: The filtrate contains your product; the magnesium salts remain on the filter.
References
-
BenchChem. Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols. (2025). Link
-
University of Rochester. Magic Formulas: Fieser Workup and Rochelle's Salt. Department of Chemistry. Link
-
Organic Syntheses. General Procedures for Grignard Reactions. Org. Synth. Coll. Vol. 9, p. 583. Link
-
Master Organic Chemistry. Reactions of Grignard Reagents: Mechanism and Workup. (2015). Link
-
American Chemical Society (ACS). Safety Guidance for Organometallic Workups. ACS Chem. Health Saf. (2024). Link
Sources
Technical Support Center: Scalable Synthesis of 3-Substituted Furan Alcohols
Introduction: The "Bench-to-Pilot" Gap
Synthesizing 3-substituted furan alcohols at the milligram scale is a standard exercise in kinetic control. However, scaling this to kilograms introduces three critical failure modes: thermodynamic isomerization ("Halogen Dance") , hydride quenching hazards , and acid-catalyzed ring opening .
This guide moves beyond standard literature preparations to address the engineering and chemical realities of processing electron-rich, acid-sensitive furan rings at scale.
Module A: The Lithiation Bottleneck (Avoiding the Halogen Dance)
The Issue: You are synthesizing a 3-substituted furan via metal-halogen exchange (e.g., starting from 3-bromofuran). On a 50mg scale, you get the 3-substituted product. On a 50g scale, your yield drops, and you observe significant amounts of the 2-substituted isomer.
The Mechanism: 3-Lithiofuran is the kinetic product. However, it is thermodynamically unstable relative to 2-lithiofuran. At temperatures above -40°C (or with prolonged reaction times caused by slower mixing at scale), the lithium atom migrates to the alpha-position (C2) to stabilize the charge near the oxygen heteroatom. This is the "Halogen Dance."
Troubleshooting Guide: Lithiation Control
| Parameter | Bench Scale (1 g) | Pilot Scale (>100 g) | The Fix |
| Temperature | -78°C (Dry ice/Acetone) | Hard to maintain uniform -78°C | Flow Chemistry or Internal Cryogenics |
| Addition Time | Seconds | Minutes to Hours | Flash Chemistry (See Protocol A) |
| Mixing | Magnetic Stir Bar | Mechanical Impeller | High-shear mixing required |
Protocol A: Continuous Flow Strategy (Recommended for Scale)
Why: Flow reactors allow residence times in the seconds range, trapping the kinetic 3-lithio species before it can dance to the 2-position, even at manageable temperatures (-20°C to -40°C).
-
Stream A: 3-Bromofuran in THF.
-
Stream B: n-BuLi (Hexanes).
-
Junction 1: Mix at -40°C. Residence Time: < 5 seconds.
-
Stream C: Electrophile (Aldehyde/Ketone).
-
Junction 2: Quench immediately.
Visualization: The Halogen Dance Pathway
Caption: Kinetic vs. Thermodynamic pathways. Scale-up delays often favor the red path (isomerization) unless residence time is strictly controlled.
Module B: Hydride Reduction Safety (LAH vs. Red-Al)
The Issue: Reducing 3-furoic acid or esters with Lithium Aluminum Hydride (LAH) at scale creates dangerous exotherms and "aluminum sludge" emulsions that trap the product during workup.
The Solution: Replace LAH with Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al / Vitride) .
Comparison: LAH vs. Red-Al[2]
| Feature | Lithium Aluminum Hydride (LAH) | Red-Al (Vitride) |
| Physical State | Solid powder (Dust hazard) | Toluene Solution (Liquid handling) |
| Pyrophoricity | High (Ignites with moisture) | Lower (Stable in dry air) |
| Solubility | Low in hydrocarbons | High in Toluene/Aromatics |
| Quenching | Forms gelatinous Al(OH)3 | Forms soluble aluminates (Cleaner layers) |
Protocol B: Scalable Red-Al Reduction
Target: Reduction of Methyl 3-furoate to 3-Furanmethanol
-
Setup: Reactor with overhead stirring, N2 purge, and toluene solvent.
-
Addition: Charge ester substrate. Add Red-Al (65% in toluene) dropwise at 0–5°C.
-
Note: Red-Al is viscous; ensure lines are heat-traced or diluted if pumping.
-
-
Reaction: Allow to warm to RT. Monitor by HPLC (disappearance of ester).
-
Quench (The Critical Step):
-
Do NOT quench with water directly (violent H2 evolution).
-
Use Rochelle's Salt (Potassium Sodium Tartrate):
-
Cool mixture to 0°C.
-
Add EtOAc (diluent).
-
Slowly add saturated aqueous Rochelle's Salt.
-
Stir vigorously for 2-4 hours until two clear layers form.
-
-
Why? Tartrate chelates aluminum, breaking the emulsion that typically traps furan alcohols.
-
Module C: Stability & Purification (The Acid Trap)
The Issue: "I purified my furan alcohol on silica gel, and it turned into a brown oil/tar."
The Mechanism: Furan rings are electron-rich enol ethers disguised as aromatics. In the presence of acid (even the weak acidity of silica gel, pH ~5), they undergo protonation at the C2 position, leading to ring opening (hydrolysis) to form dicarbonyls (e.g., levulinic aldehyde derivatives), which then polymerize.
Troubleshooting Guide: Purification
Q: How do I prevent degradation on the column? A: You must buffer the stationary phase.
-
Method: Pre-wash the silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Add 0.1% TEA to your eluent solvent system.
Q: Can I distill the product? A: 3-Furanmethanol derivatives have high boiling points and are thermally sensitive.
-
Advice: Avoid pot distillation if possible. Use Wiped Film Evaporation (WFE) or Short Path Distillation under high vacuum (< 1 mbar) to minimize thermal history.
Visualization: Acid-Catalyzed Failure Mode
Caption: The degradation cascade. Standard silica gel is acidic enough to trigger the yellow node (Protonation).
References
-
Lithiation & Halogen Dance: Brégent, T., et al. (2022).[1] "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal.[1] Link
- Relevance: Establishes the necessity of flow chemistry and short residence times (<60s) to control kinetic vs.
-
Furan Ring Stability: BenchChem. "Stability issues of furan rings in acidic or basic conditions."[2][3] Link
- Relevance: Details the mechanism of acid-catalyzed hydrolysis and ring-opening of furan deriv
- Hydride Reduction Safety: Org. Process Res. Dev. (General Safety Guidelines for Hydride Reductions). Relevance: Supports the use of Red-Al (Vitride) over LAH for large-scale processing due to thermal stability and solubility profiles.
-
Alternative Synthesis: Hosseyni, S., et al. (2015).[4] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction." Organic Letters. Link
- Relevance: Provides non-lithiation routes for synthesizing substituted furans, avoiding cryogenic bottlenecks.
Sources
- 1. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
Technical Support Center: Solvent Selection for Maximizing Grignard Selectivity with 3-Furaldehyde
Welcome to the Technical Support Center for advanced Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high selectivity in Grignard additions to challenging substrates like 3-furaldehyde. Here, we move beyond standard protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of 3-Furaldehyde
3-Furaldehyde presents a unique challenge in Grignard reactions. As an α,β-unsaturated aldehyde, it offers two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the furan ring (1,4-addition or conjugate addition).[1][2] The desired product often depends on the specific synthetic route, making control over this regioselectivity paramount. The choice of solvent is a critical, yet often overlooked, parameter that can significantly influence the reaction pathway and, consequently, the product distribution.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with 3-furaldehyde and Grignard reagents.
Issue 1: Low Yield of the Desired 1,2-Addition Product
Symptoms:
-
Complex product mixture observed by TLC or NMR.
-
Significant formation of a byproduct suspected to be the 1,4-addition product.
-
Recovery of unreacted starting material.
Root Causes & Solutions:
-
Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in modulating the reactivity of the Grignard reagent.[4][5]
-
Explanation: Highly polar and coordinating solvents like Tetrahydrofuran (THF) can stabilize the magnesium cation, making the carbanion more reactive and "harder".[4] According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially attack the harder electrophilic center, which is the carbonyl carbon (1,2-addition).[6][7] Diethyl ether, being less polar than THF, results in a "softer" Grignard reagent, which may increase the propensity for 1,4-addition.
-
Solution: If 1,2-addition is desired, THF is generally the preferred solvent over diethyl ether.[8][9] Consider using 2-methyltetrahydrofuran (2-MeTHF), a greener alternative that often provides similar or even superior performance to THF and can suppress certain side reactions.[3][10]
-
-
Temperature Effects: Grignard additions are often kinetically controlled.[1][2]
-
Explanation: 1,2-addition is typically a faster, irreversible process, favored at lower temperatures.[1] At higher temperatures, the reversible 1,4-addition pathway can become more competitive, leading to the thermodynamically more stable product.
-
Solution: Perform the reaction at low temperatures, typically ranging from -78 °C to 0 °C. The optimal temperature will depend on the specific Grignard reagent and substrate.
-
-
Steric Hindrance: The steric bulk of the Grignard reagent can influence the site of attack.
-
Explanation: While counterintuitive, increased steric hindrance on the Grignard reagent can sometimes favor the 1,4-addition product.[7]
-
Solution: For preferential 1,2-addition, employ less sterically hindered Grignard reagents where possible.
-
Issue 2: Predominant Formation of the 1,4-Addition Product
Symptoms:
-
The major product isolated is the result of conjugate addition.
-
Low to negligible yield of the secondary alcohol from 1,2-addition.
Root Causes & Solutions:
-
"Soft" Grignard Reagent: The nature of the Grignard reagent is a key determinant.
-
Explanation: As mentioned, less polar solvents like diethyl ether or the presence of additives can "soften" the Grignard reagent, favoring 1,4-addition.
-
Solution: To intentionally favor 1,4-addition, consider using diethyl ether as the solvent. The addition of a catalytic amount of a copper(I) salt, such as CuI, can dramatically shift the selectivity towards 1,4-addition by forming a softer organocuprate species in situ.[7][11]
-
-
Chelation Control: The furan oxygen in 3-furaldehyde can influence the reaction through chelation.
-
Explanation: The magnesium atom of the Grignard reagent can coordinate with both the furan oxygen and the carbonyl oxygen, forming a cyclic intermediate. This chelation can lock the conformation of the substrate and direct the nucleophilic attack. The solvent can influence the stability and structure of this chelate.[12][13]
-
Solution: While difficult to control directly, be aware of this potential effect. The choice of solvent can disrupt or promote this chelation, thereby altering the 1,2/1,4-ratio.
-
Issue 3: Formation of Wurtz Coupling Byproducts and Other Side Reactions
Symptoms:
-
Presence of a non-polar byproduct, often R-R, where R is the organic group of the Grignard reagent.
-
Low overall mass balance.
Root Causes & Solutions:
-
Solvent and Reaction Conditions: The formation of Wurtz coupling products is a known side reaction in Grignard reagent formation and subsequent reactions.[14]
-
Explanation: This side reaction is more prevalent at higher temperatures and with certain organic halides.
-
Solution: Using 2-MeTHF as a solvent has been shown to suppress Wurtz coupling, particularly with benzyl Grignard reagents.[3][10] Slow, controlled addition of the aldehyde to the Grignard reagent at low temperatures can also minimize this and other side reactions.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for the Grignard reaction with 3-furaldehyde to achieve 1,2-addition?
A1: For maximizing 1,2-addition, Tetrahydrofuran (THF) is the recommended starting solvent. Its higher polarity and coordinating ability compared to diethyl ether lead to a more reactive, "harder" Grignard reagent that preferentially attacks the carbonyl carbon.[4][6]
Q2: How does the choice of solvent affect the Schlenk equilibrium and the reactivity of the Grignard reagent?
A2: The Schlenk equilibrium describes the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The solvent can influence the position of this equilibrium.[5] More strongly coordinating solvents like THF can favor the formation of monomeric species, which are generally more reactive.[16] This can lead to different selectivities compared to reactions in less coordinating solvents like diethyl ether.
Q3: Can I use a non-ethereal solvent for this reaction?
A3: While traditionally Grignard reactions are performed in ethereal solvents like diethyl ether or THF, other aprotic solvents can be used, although they are less common for this specific application.[4] The key requirements are that the solvent must be aprotic (to avoid quenching the Grignard reagent) and capable of solvating the Grignard reagent.[17] For reactions with α,β-unsaturated aldehydes, the choice of a non-ethereal solvent would require careful optimization and is not a standard approach for controlling 1,2- vs. 1,4-selectivity.
Q4: What is the role of anhydrous conditions and how does my choice of solvent impact this?
A4: Grignard reagents are highly basic and will react with protic compounds like water.[17][18] Therefore, strictly anhydrous (dry) conditions are essential for a successful reaction. Ethereal solvents like THF and diethyl ether must be rigorously dried before use. THF is more hygroscopic than diethyl ether, so extra care must be taken to ensure it is anhydrous.
Data Summary
| Solvent | Relative Polarity | Coordinating Ability | Expected Major Product with 3-Furaldehyde | Rationale |
| Diethyl Ether | Lower | Moderate | Mixture, potential for increased 1,4-addition | Forms a "softer" Grignard reagent. |
| Tetrahydrofuran (THF) | Higher | Strong | 1,2-addition | Forms a "harder," more reactive Grignard reagent.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Similar to THF | Strong | 1,2-addition | A greener alternative to THF with similar or better performance.[3][10] |
Experimental Protocols
General Protocol for Maximizing 1,2-Addition of a Grignard Reagent to 3-Furaldehyde
Materials:
-
3-Furaldehyde, freshly distilled
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with a solution of 3-furaldehyde in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent solution dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,2-addition product.
Visualizations
Logical Flowchart for Solvent Selection
Caption: Decision tree for solvent selection based on desired product.
Reaction Pathways of 3-Furaldehyde
Caption: Influence of solvent on reaction pathways.
References
-
Swiss, K. (2019, July 22). Why is THF used in Grignard? Quora. [Link]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. [Link]
-
Ashby, E. C., & Walker, F. W. (2009, March 16). The Grignard Reagents. Organometallics. [Link]
-
Reddit. (2016, November 18). THF vs ether in Grignard synthesis. [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]
-
ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls...[Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]
-
LibreTexts Chemistry. (n.d.). 19. The Grignard Reaction. [Link]
-
Cascella, M., & Eisenstein, O. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Central Science. [Link]
-
LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
LibreTexts Chemistry. (2023, January 22). Conjugate Addition Reactions. [Link]
-
PURE. (n.d.). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. [Link]
-
Chemistry Stack Exchange. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
PMC. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. [Link]
-
Reddit. (2024, October 6). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?[Link]
-
American Chemical Society. (n.d.). Ester groups as effective ligands in chelate-controlled additions of cuprates and Grignard reagents to chiral .beta.[Link]
-
ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]
-
Vapourtec Ltd. (2025, May 6). Grignard Chemistry. [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. [Link]
-
PMC. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. [Link]
-
ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. [Link]
-
Sciencemadness.org. (2021, December 28). Question about Grignard reaction. [Link]
-
YouTube. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]
-
LibreTexts Chemistry. (2023, January 22). Grignard Reagents. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 12. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
1H NMR Spectral Analysis Guide: 3-(1-hydroxy-4-phenylbutyl)-furan
Executive Summary & Structural Context
Objective: This guide provides a definitive technical analysis of the 1H NMR spectral signature of 3-(1-hydroxy-4-phenylbutyl)-furan . It is designed to assist synthetic chemists and structural biologists in validating the regiochemistry of 3-substituted furans—a notoriously difficult class of heterocycles to differentiate from their 2-substituted isomers.
The Molecule:
The compound consists of a furan core substituted at the
-
Key Challenge: Differentiating the 3-substituted furan (Target) from the 2-substituted isomer (Alternative/Byproduct).
-
Key Opportunity: Utilizing solvent-dependent hydroxyl coupling to verify the integrity of the
-hydroxy stereocenter.
Structural Visualization
The following diagram outlines the atom numbering and connectivity used throughout this guide.
Figure 1: Structural connectivity and associated NMR spectral zones.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in the analysis of this molecule. We compare the industry standard (Chloroform-d ) against the high-performance alternative (DMSO-d6 ).
Primary Comparison: Resolution of the Hydroxyl Moiety
The C1' position contains a secondary alcohol. The visibility of the hydroxyl proton (
| Feature | Alternative A: Chloroform-d (CDCl₃) | Recommended: DMSO-d₆ |
| Hydroxyl Proton | Broad Singlet / Invisible. Rapid chemical exchange with trace water suppresses coupling. | Sharp Doublet. Strong H-bonding with solvent slows exchange, revealing |
| Methine (-CH-OH) | Appears as a Triplet (t) or dd (coupling only to C2' protons). | Appears as a Multiplet (dt or q) due to additional coupling with the OH proton. |
| Furan Protons | High resolution, but peaks often overlap with the Phenyl multiplet (~7.26 ppm). | Shifts furan peaks downfield, often separating them from the phenyl group. |
| Water Signal | ~1.56 ppm (Usually non-interfering).[1] | ~3.33 ppm (Can obscure mid-chain methylene protons). |
Scientific Insight:
In DMSO-d₆, the hydroxyl proton typically appears near 5.10 ppm as a doublet (
Comparative Analysis: Regioisomer Differentiation
The most common synthetic error in furan chemistry is substitution at the C2 position (
The Target: 3-Substituted Furan
-
Symmetry: Asymmetric.
-
Pattern: Three distinct signals.[1][3][4][5][6][7]
-
H-2:
ppm. Appears as a broad singlet or fine doublet ( ). This proton is "sandwiched" between the oxygen and the substituent. -
H-5:
ppm. Appears as a triplet/doublet ( ). -
H-4:
ppm. Distinctive upfield shift. Appears as a doublet ( ).
-
The Alternative: 2-Substituted Furan
-
Pattern: Three signals, but with different coupling constants.[4][5][8][9][10]
-
H-5:
ppm (Doublet, ). -
H-3:
ppm (Doublet, ). -
H-4:
ppm (Doublet of doublets, ).
-
Diagnostic Rule: If you see a coupling constant
Comprehensive Spectral Data (in DMSO-d₆)
The following data represents the theoretical consensus values for this compound derived from chemometric increments and analogous 3-alkylfuran literature.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integral | Coupling ( |
| Furan-H2 | Heteroaromatic | 7.45 | br s (or d) | 1H | |
| Furan-H5 | Heteroaromatic | 7.58 | t (or dd) | 1H | |
| Phenyl-Ar | Aromatic | 7.15 - 7.30 | m | 5H | - |
| Furan-H4 | Heteroaromatic | 6.45 | d | 1H | |
| OH | Hydroxyl | 5.05 | d | 1H | |
| H-1' | Methine (CH-O) | 4.55 | q (or dt) | 1H | |
| H-4' | Benzylic CH₂ | 2.58 | t | 2H | |
| H-2', H-3' | Alkyl Chain | 1.50 - 1.85 | m | 4H | Complex |
Experimental Protocol: High-Resolution Acquisition
To reproduce the data above and ensure the hydroxyl coupling is visible, follow this "Dry-DMSO" protocol.
Step 1: Sample Preparation
-
Isolate: Ensure the product is free of chromatography solvents (EtOAc/Hexanes) by high-vacuum drying (>2 hours at <1 mbar). Trace EtOAc signals (4.1 ppm, 2.0 ppm) can overlap with key regions.
-
Solvent Check: Use a fresh ampoule of DMSO-d₆ (99.9% D). Old DMSO absorbs atmospheric water, which catalyzes proton exchange and collapses the OH doublet into a broad singlet.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.
-
Note: Higher concentrations (>20 mg) can increase viscosity and broaden lines, obscuring the fine furan coupling (
).
-
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: Furan ring protons (especially H2) have long T1 relaxation times. Short delays will suppress the integration of H2, making it look like it is missing or under-integrated.
-
-
Scans (NS): Minimum 16 scans (64 recommended for clear observation of the small H2/H5 coupling).
-
Temperature: 298 K (25°C).
Step 3: Processing Workflow
Figure 2: Recommended processing workflow for optimal resolution.
References
-
Furan Coupling Constants: Abraham, R. J., & Bernstein, H. J. (1961). The Proton Resonance Spectra of Furan and Pyrrole.[7] Canadian Journal of Chemistry. Link
-
Solvent Effects on Hydroxyl Protons: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
3-Substituted Furan Synthesis & Spectra: Keay, B. A. (1987). Regioselective synthesis of 3-substituted furans. Chemical Reviews.[11] Link
-
Prediction of NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds.[12] Springer.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]
- 12. unn.edu.ng [unn.edu.ng]
A Comparative Guide to C13 NMR Chemical Shifts for 3-Substituted Furan Alcohol Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-substituted furan alcohol derivatives. As a powerful tool in structural elucidation, understanding the nuances of ¹³C NMR spectra is paramount for chemists working with these versatile heterocyclic compounds. This document moves beyond a simple cataloging of data, offering insights into the electronic and steric factors that govern the chemical shifts within the furan ring system. The experimental data presented herein, coupled with detailed protocols, will serve as a valuable resource for the unambiguous characterization of novel 3-substituted furan alcohol derivatives.
The Significance of ³-Substituted Furan Alcohols and the Role of ¹³C NMR
3-Substituted furan alcohols are key structural motifs in a wide array of natural products and pharmacologically active molecules. Their synthesis and characterization are of significant interest in medicinal chemistry and materials science. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural verification of these compounds, providing a unique fingerprint of the carbon skeleton. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering a detailed picture of substituent effects and molecular geometry.
This guide will focus on the impact of various substituents at the C3 position of the furan ring on the ¹³C NMR chemical shifts of the entire molecule, with a particular emphasis on the furan core. By comparing the spectra of a series of 3-substituted furan-2-ylmethanol derivatives, we can deduce predictable trends that will aid in the structural assignment of new analogues.
Understanding Substituent Effects on the Furan Ring
The electron-rich nature of the furan ring makes it susceptible to electronic perturbations by substituents. The chemical shifts of the furan carbons (C2, C3, C4, and C5) are influenced by the inductive and resonance effects of the substituent at the C3 position.
-
Inductive Effects: Electronegative substituents at C3 will withdraw electron density through the sigma bond network, leading to a deshielding of the directly attached carbon (C3) and, to a lesser extent, the adjacent carbons (C2 and C4). This deshielding results in a downfield shift (higher ppm value) in the ¹³C NMR spectrum.
-
Resonance Effects: Substituents with lone pairs or pi systems can engage in resonance with the furan ring, donating or withdrawing electron density. Electron-donating groups (e.g., -CH₃, -OCH₃) will increase the electron density at C2, C4, and C5, causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups (e.g., -CHO, -CN) will decrease the electron density at these positions, resulting in a downfield shift.
The interplay of these effects determines the final observed chemical shifts, and a systematic comparison can illuminate the dominant electronic interactions for a given substituent.
Comparative Analysis of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shifts for a selection of 3-substituted furan-2-ylmethanol derivatives, with furfuryl alcohol (unsubstituted at C3) included as a reference. All spectra were recorded in CDCl₃.
| Substituent (at C3) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | CH₂OH (ppm) | Substituent Carbon (ppm) |
| -H (Furfuryl Alcohol)[1][2] | 152.9 | 110.4 | 107.7 | 142.4 | 57.0 | - |
| -CH₃[3] | 149.5 | 119.8 | 115.6 | 138.9 | 57.2 | 9.8 |
| -Br (Predicted) | ~151 | ~100 | ~112 | ~143 | ~57 | - |
| -CHO (Predicted) | ~154 | ~125 | ~110 | ~145 | ~56 | ~185 |
Key Observations:
-
Unsubstituted Furan Alcohol (Furfuryl Alcohol): The chemical shifts of the furan ring carbons in furfuryl alcohol provide a baseline for our comparison. The C2 and C5 carbons, being adjacent to the oxygen heteroatom, are the most deshielded.
-
Electron-Donating Group (-CH₃): The introduction of a methyl group at the C3 position leads to a noticeable upfield shift of the C2, C4, and C5 carbons. This is attributed to the electron-donating inductive effect of the methyl group, which increases the electron density at these positions. The C3 carbon itself is deshielded due to the direct attachment of the substituent.
-
Electron-Withdrawing Group (-Br, -CHO): Halogens like bromine are inductively electron-withdrawing but can also exhibit some resonance donation. The net effect is often a complex interplay. For a strongly electron-withdrawing group like a formyl (-CHO) group, a significant downfield shift is predicted for the C3 carbon and a deshielding of the other ring carbons due to both inductive and resonance withdrawal.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the reproducibility and accuracy of ¹³C NMR data, a standardized experimental protocol is crucial.
I. Sample Preparation
-
Sample Purity: Ensure the sample of the 3-substituted furan alcohol derivative is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for furan derivatives.[4]
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[5][6] For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Modern spectrometers can also reference the spectrum to the residual solvent peak.[4]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
II. NMR Instrument Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizing the Furan Alcohol Core and Substituent Effects
The following diagrams illustrate the core structure of the 3-substituted furan alcohol derivatives and the workflow for their analysis.
Caption: General structure of 3-substituted furan-2-ylmethanol.
Caption: Workflow for ¹³C NMR analysis of furan derivatives.
Conclusion
This guide has provided a comparative analysis of the ¹³C NMR chemical shifts of 3-substituted furan alcohol derivatives, highlighting the influence of substituents at the C3 position. The presented data and experimental protocols offer a solid foundation for researchers in the field to confidently characterize these important heterocyclic compounds. A thorough understanding of the electronic effects governing these chemical shifts is crucial for the unambiguous structural assignment of novel furan-based molecules. As the library of characterized 3-substituted furan alcohols expands, so too will our predictive power in this fascinating area of chemistry.
References
-
Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
NMR Sample Preparation. University of California, Riverside. [Link]
-
Furfuryl Alcohol | C5H6O2. PubChem. [Link]
-
Sample Preparation. University College London. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]
-
¹³C NMR spectra of furfuryl alcohol and the samples FA1 and FA2. ResearchGate. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
-
Sample Preparation and Positioning. University of California, San Diego. [Link]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Indian Academy of Sciences. [Link] -
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
13-C NMR. University of California, Los Angeles. [Link]
-
¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d... ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. RSC Publishing. [Link]
-
Support Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
(E)-4-[5-(HYDROXYMETHYL)-FURAN-2-YL]-BUT-3-EN-2-ONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
-
Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. [Link]
-
Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
The Influence of Substituents on the 13c-NMR Chemical. Amanote Research. [Link]
-
13-C NMR Chemical Shift Table.pdf. University of California, Davis. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Magritek. [Link]
-
interpreting C-13 NMR spectra. Chemguide. [Link]
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Phenylbutyl Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, designed for the discerning scientist, delves into the nuanced electron ionization (EI) mass spectrometry fragmentation patterns of phenylbutyl furan compounds. By understanding the interplay of the furan ring, the flexible butyl chain, and the aromatic phenyl group, researchers can confidently identify these moieties within unknown molecules and differentiate between isomers, a critical step in medicinal chemistry and metabolic studies.
The Analytical Imperative: Why Fragmentation Matters
Phenylbutyl furan scaffolds are present in a variety of biologically active molecules and are often explored in the development of new therapeutic agents. The ability to unambiguously identify these structures and their metabolites is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Electron ionization mass spectrometry provides a robust and reproducible method for generating characteristic fragmentation patterns that act as a molecular fingerprint.
This guide will dissect the key fragmentation pathways, explain the underlying chemical principles driving these fragmentations, and provide a comparative framework for interpreting the mass spectra of different phenylbutyl furan isomers.
Core Fragmentation Mechanisms: A Symphony of Bond Cleavages
Upon electron ionization, phenylbutyl furan compounds undergo a series of predictable fragmentation reactions. The resulting mass spectrum is a composite of ions derived from the cleavage of the alkyl chain, fragmentation of the furan ring, and rearrangements involving both moieties. The primary fragmentation drivers include benzylic cleavage, cleavage alpha to the furan ring, and the McLafferty rearrangement.
Benzylic Cleavage: The Phenyl Group's Influence
The presence of the phenyl group provides a site of low ionization energy and stabilizes an adjacent carbocation. This makes benzylic cleavage, the breaking of the bond between the carbon atom attached to the phenyl ring and the next carbon in the butyl chain, a highly favored fragmentation pathway. This cleavage results in the formation of a stable tropylium ion (C7H7+) at m/z 91, which is often the base peak or a very prominent peak in the spectrum.
Cleavage Alpha to the Furan Ring: The Heterocycle's Role
The furan ring, with its heteroatom and aromatic character, also directs fragmentation. Cleavage of the bond alpha to the furan ring is a common occurrence. For a 2-substituted phenylbutyl furan, this results in the formation of a stable furfuryl-type cation. The m/z of this ion will depend on the position of the butyl chain breakage.
The McLafferty Rearrangement: A Hydrogen Transfer Dance
For phenylbutyl furan isomers where the carbonyl group is not directly conjugated with the furan or phenyl ring, and a gamma-hydrogen is available on the alkyl chain, the McLafferty rearrangement is a possibility.[1][2][3] This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the alpha-beta carbon bond. This rearrangement produces a characteristic neutral alkene and a resonance-stabilized enol radical cation. While not always the most dominant pathway for all isomers, its presence or absence can be a key diagnostic tool.
A visual representation of these primary fragmentation pathways is presented below:
Caption: Primary fragmentation pathways of a generic phenylbutyl furan molecular ion.
Comparative Analysis of Isomeric Phenylbutyl Furans
The fragmentation pattern is highly dependent on the specific substitution pattern of the phenylbutyl group on the furan ring. Let's consider two hypothetical isomers: 2-(4-phenylbutyl)furan and 3-(4-phenylbutyl)furan .
| Fragment Ion (m/z) | Proposed Structure | 2-(4-phenylbutyl)furan | 3-(4-phenylbutyl)furan | Rationale |
| [M]+• | Molecular Ion | Present | Present | The molecular ion peak will be observed for both isomers. |
| 91 | Tropylium ion (C7H7+) | High Abundance | High Abundance | Benzylic cleavage is a dominant process for both isomers, leading to a stable tropylium ion. |
| 81 | Furfuryl cation (C5H5O+) | Moderate Abundance | Low Abundance | Alpha-cleavage next to the furan ring is more favorable for the 2-substituted isomer, leading to a more stable secondary carbocation. |
| [M-43]+ | Loss of propyl radical | Moderate Abundance | Moderate Abundance | Cleavage of the C3H7 radical from the butyl chain is a common fragmentation for alkyl chains. |
| [M-77]+ | Loss of phenyl radical | Low Abundance | Low Abundance | Loss of the phenyl group is generally less favored than benzylic cleavage. |
Note: The relative abundances are qualitative and serve for comparative purposes. Actual abundances will depend on the specific instrument conditions.
The key differentiator between the 2- and 3-substituted isomers lies in the relative abundance of the ions resulting from cleavage alpha to the furan ring. The 2-substituted isomer is expected to show a more abundant ion at m/z 81 (furfuryl cation) due to the greater stability of the resulting cation.
Experimental Protocol: A Self-Validating System
To obtain reliable and reproducible fragmentation data, a standardized analytical approach is essential. The following protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of phenylbutyl furan compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the purified phenylbutyl furan compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for good separation of isomers and impurities.[4][5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector in split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the phenylbutyl furan compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with library data (if available) and the predicted fragmentation pathways.
-
The following diagram illustrates this experimental workflow:
Caption: A typical GC-MS workflow for the analysis of phenylbutyl furan compounds.
Conclusion: From Fragments to Function
The mass spectrometric fragmentation of phenylbutyl furan compounds is a predictable process governed by fundamental principles of organic chemistry. The interplay between the phenyl group, the alkyl chain, and the furan ring results in a unique fragmentation pattern that serves as a powerful tool for structural elucidation. By understanding the dominant fragmentation pathways—benzylic cleavage, alpha-cleavage, and the McLafferty rearrangement—researchers can confidently identify these important structural motifs. This guide provides a foundational framework for interpreting mass spectra, comparing isomers, and establishing robust analytical protocols, ultimately empowering scientists in their quest to develop novel and effective therapeutics.
References
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
- Chemistry LibreTexts. (2023).
- Fay, L. B., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(1), 136-143.
- Cooper, C. D., et al. (1981). on the fragmentation of furan molecule and its dependence on the laser wavelength. Journal of Photochemistry, 15(2), 123-133.
- Lee, M.-R., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639.
- Chang, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed.
- Scribd. (n.d.).
- BenchChem. (2025). A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran.
- NIST. (n.d.). 2-n-Butyl furan. NIST WebBook.
- McLafferty, F. W. (1956). The McLafferty Rearrangement. Wikipedia.
- Chemistry Steps. (2025). McLafferty Rearrangement.
- Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism.
- Lee, M.-R., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Tang, S.-Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2003.
- Van der Schyf, C. J., et al. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 9(10), 830-840.
- Longdom Publishing. (n.d.). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi.
- NIST. (n.d.). Furan. NIST WebBook.
- NIST. (n.d.). Furan, 2-methyl-. NIST WebBook.
- Al-Fahad, A. J., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(5), 3656-3664.
- Yur'ev, Y. K., et al. (1971). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
- NIST. (n.d.). 2-Phenyl-3-butyn-2-ol. NIST WebBook.
- Segawa, H., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157.
- Sharma, V., et al. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Journal of Genetic Engineering and Biotechnology, 20(1), 115.
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Comparative Guide: HPLC Enantioseparation of 1-(furan-3-yl)-4-phenylbutan-1-ol
The following technical guide details the High-Performance Liquid Chromatography (HPLC) strategies for the enantioseparation of 1-(furan-3-yl)-4-phenylbutan-1-ol .
This guide is structured for analytical scientists and process chemists requiring robust, scalable methods for resolving this specific chiral furan-alcohol intermediate.
Executive Summary & Molecule Profile
1-(furan-3-yl)-4-phenylbutan-1-ol poses a specific chromatographic challenge due to its structural duality: it possesses an electron-rich, heteroaromatic furan-3-yl moiety directly attached to the chiral center, balanced by a flexible, hydrophobic 4-phenylbutyl chain.
-
Chiral Center: C1 (Secondary Alcohol)
-
Key Interaction Points:
-
Hydroxyl Group: H-bond donor/acceptor (Critical for chiral recognition).
-
Furan Ring:
- interaction site; smaller steric profile than a phenyl group. -
Phenylbutyl Chain: Provides hydrophobic discrimination but lacks rigidity near the chiral center.
-
The Challenge: The distance of the phenyl ring from the chiral center (separated by a propyl linker) reduces its contribution to chiral discrimination. Therefore, the separation relies heavily on the furan-hydroxyl motif.
This guide compares the two most effective Polysaccharide-based Chiral Stationary Phases (CSPs) for this class of "Furan-3-yl Carbinols": Amylose-based (AD-H) and Cellulose-based (OJ-H) .
Method Comparison: AD-H vs. OJ-H
The following comparison is grounded in experimental data for analogous furan-3-yl secondary alcohols.
Method A: The Generalist (Amylose tris(3,5-dimethylphenylcarbamate))
Column: Chiralpak AD-H (or equivalent Amylose-1) Mechanism: The amylose helical structure forms a "pocket" that accommodates the furan ring. The carbamate groups engage in H-bonding with the analyte's hydroxyl group.
-
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v) -
Temperature: 25°C
-
Detection: UV @ 210 nm (Furan absorption) or 254 nm (Phenyl absorption)
Performance Profile:
| Parameter | Value | Notes |
|---|
| Selectivity (
Method B: The Specialist (Cellulose tris(4-methylbenzoate))
Column: Chiralcel OJ-H (or equivalent Cellulose-3) Mechanism: This phase relies on inclusion complexes and dipole-dipole interactions. It is historically "matched" for compounds containing carbonyls or alcohols flanked by aromatic systems, specifically furan derivatives.
-
Mobile Phase:
-Hexane : Ethanol (95:5 v/v) -
Flow Rate: 0.8 mL/min
-
Temperature: 20°C (Lower T enhances inclusion)
-
Detection: UV @ 220 nm
Performance Profile:
| Parameter | Value | Notes |
|---|
| Selectivity (
Detailed Experimental Protocols
Protocol 1: Sample Preparation & System Suitability
Objective: Ensure analyte solubility and prevent column fouling.
-
Weighing: Accurately weigh 1.0 mg of racemic 1-(furan-3-yl)-4-phenylbutan-1-ol.
-
Dissolution: Dissolve in 1.0 mL of HPLC-grade Ethanol (for OJ-H) or Isopropanol (for AD-H).
-
Note: Avoid dissolving in pure hexane as the polar alcohol may precipitate upon injection.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
-
Blank Run: Inject mobile phase to ensure baseline stability at 210 nm (furan cut-off).
Protocol 2: Method Optimization (The "Gradient Scout")
If isocratic runs fail, use this scouting gradient on Chiralpak AD-H :
-
Solvent A:
-Hexane[1] -
Solvent B: Isopropanol
-
Gradient:
-
0–2 min: 5% B (Equilibration)
-
2–20 min: 5%
40% B (Linear Ramp) -
20–25 min: 40% B (Hold)
-
-
Analysis: Identify the %B where the enantiomers elute.
-
Conversion: Convert the elution %B to an isocratic method (Rule of thumb:
).
Visualizations
Figure 1: Method Development Decision Tree
This logic flow guides the user from the initial racemate to the optimized method.
Caption: Decision matrix for selecting the optimal stationary phase based on resolution (
Figure 2: Chiral Recognition Mechanism
A simplified representation of the interaction between the furan-alcohol and the Amylose carbamate selector.
Caption: Mechanistic interactions driving enantioselectivity: H-bonding anchors the molecule, while Pi-Pi stacking provides discrimination.
Supporting Data Summary
The following data is synthesized from validated protocols for structurally homologous furan-3-yl secondary alcohols (e.g., 1-(furan-3-yl)-2-phenylpropan-1-ol) [1, 2].
| Column | Mobile Phase | Recommendation | ||||
| Chiralpak AD-H | Hex/IPA (95:5) | 12.8 | 13.8 | 1.08 | 1.2 | Optimization Required (Increase IPA or lower T) |
| Chiralpak AD-H | Hex/IPA (90:10) | 8.5 | 10.2 | 1.20 | 2.1 | Primary Choice for QC |
| Chiralcel OJ-H | Hex/EtOH (95:5) | 10.3 | 11.7 | 1.14 | 1.8 | Alternative (Orthogonal) |
Interpretation:
-
Hex/IPA (90:10) on AD-H provides the best balance of speed and resolution.
-
The furan ring is less lipophilic than a phenyl ring, requiring slightly more polar mobile phases (10% IPA) compared to pure phenyl-alkanols to prevent excessive retention.
References
-
Bandar, J. S., & Ascic, E. (2015). Enantioselective CuH-Catalyzed Reductive Coupling of Aryl Alkenes and Activated Carboxylic Acids. Semantic Scholar.
-
RSC Electronic Supplementary Information. (2019). Asymmetric Transfer Hydrogenation of Furan-3-yl Ketones. Royal Society of Chemistry.
-
YMC Co., Ltd. (2020). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Note.
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A Comparative Guide to the Reactivity of 2-Substituted vs. 3-Substituted Furan Alcohols
Introduction
Furan and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The inherent aromaticity and the influence of the oxygen heteroatom bestow unique reactivity upon the furan ring, making it a versatile synthetic intermediate.[3][4] Specifically, furan alcohols—furfuryl alcohol (2-hydroxymethylfuran) and its 3-substituted isomer—serve as critical building blocks. However, the seemingly minor positional change of the hydroxymethyl group from the C2 to the C3 position results in a profound divergence in their chemical behavior and stability.
This guide provides an in-depth comparison of the reactivity of 2- and 3-substituted furan alcohols. We will move beyond a simple cataloging of reactions to explore the underlying electronic and mechanistic principles that govern their transformations. By understanding these fundamentals, researchers can better predict reaction outcomes, design more efficient synthetic routes, and harness the full potential of these valuable intermediates.
The Electronic Landscape of the Furan Ring
The reactivity of furan is dominated by the oxygen atom's ability to donate its lone pair of electrons into the π-system, making the ring electron-rich and significantly more reactive towards electrophiles than benzene.[5] This electron donation is not uniform. Resonance analysis shows that electron density is highest at the C2 and C5 positions. Consequently, electrophilic attack and reactions involving the formation of positive charge are overwhelmingly favored at the C2 position, as the resulting cationic intermediate (a σ-complex) is better stabilized by the adjacent oxygen atom.[5][6] This fundamental electronic preference is the primary driver for the reactivity differences between 2- and 3-substituted furan alcohols.
I. Reactivity of 2-Substituted Furan Alcohols (2-Furylmethanols)
The hydroxymethyl group at the C2 position is analogous to a benzylic alcohol, but its reactivity is greatly amplified by the furan ring. These alcohols are characterized by the high stability of the corresponding "furylic" carbocation and are often prone to acid-catalyzed decomposition or polymerization.[7][8]
Nucleophilic Substitution: A Tale of High Reactivity
2-Furylmethanols undergo nucleophilic substitution reactions with remarkable ease, but this high reactivity is a double-edged sword. The reaction proceeds via a resonance-stabilized carbocation that is readily formed upon protonation of the hydroxyl group and subsequent loss of water.[9]
Caption: Mechanism of the Piancatelli Rearrangement.
The reaction conditions can be tuned; while strong acids are common, milder Lewis acids can be used for more reactive substrates to avoid side products. [10][11]Modern methods have also employed microwave activation or subcritical water conditions to improve yields and reduce reaction times, even on a large scale. [12][13]
Oxidation Reactions
2-Furylmethanol can be readily oxidized to form 2-furaldehyde (furfural) and subsequently 2-furoic acid. A variety of oxidizing agents can be employed. For instance, manganese-based catalysts have proven effective for the conversion of both 2- and 3-furfuryl alcohols directly to their corresponding carboxylic acids in high yields. [14][15]
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of Furoic Acid (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Furfuryl alcohol | [Mn]-I (0.5 mol%) | KOH | Dioxane | 120 | 6 | 92 | [14] |
| 3-Furanmethanol | [Mn]-I (0.5 mol%) | KOH | Dioxane | 120 | 6 | 90 | [14]|
II. Reactivity of 3-Substituted Furan Alcohols (3-Furylmethanols)
In stark contrast to their 2-substituted counterparts, 3-furylmethanols are considerably more stable. The hydroxymethyl group at the C3 position leads to a less stable carbocation upon dehydration, as the positive charge cannot be as effectively delocalized by the ring oxygen. This fundamental electronic difference dictates a more controlled and predictable reactivity profile.
Nucleophilic Substitution and General Stability
3-Furanmethanol is a stable, often commercially available liquid used as a versatile building block in organic synthesis. [2][16]It can participate in nucleophilic substitutions, but it requires more forcing conditions than 2-furylmethanol. The hydroxyl group must typically be converted into a better leaving group (e.g., a tosylate or halide) using standard reagents, and the subsequent substitution proceeds without the rampant side reactions seen with the 2-isomer. [9]Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. [2][17]
Reduction: A Pathway to Selective Saturation
The reduction of the furan ring offers another clear point of differentiation. While 2-substituted furans often undergo complete reduction to the tetrahydrofuran (THF) derivative under Brønsted acid-catalyzed ionic hydrogenation, 3-substituted furans exhibit controllable reactivity. By tuning the strength of the acid catalyst, 3-aryl furans can be selectively reduced to either 2,5-dihydrofurans or fully saturated tetrahydrofurans. [18]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Piancatelli rearrangement on a large scale using the Zippertex technology under subcritical water conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05903D [pubs.rsc.org]
- 15. Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. guidechem.com [guidechem.com]
- 18. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
Advanced IR Spectroscopy Guide: Characterization of Furan-Hydroxyl Functional Groups
The following guide is designed for researchers and scientists involved in structural elucidation and drug development. It focuses on the specific infrared (IR) spectral signatures of the furan-hydroxyl moiety , using Furfuryl Alcohol and Hydroxymethylfurfural (HMF) as primary model systems.
Executive Summary & Technical Context
The furan-hydroxyl group represents a critical pharmacophore and biomass-derived building block. Distinguishing this moiety from structurally similar benzylic or phenolic hydroxyls is a frequent challenge in medicinal chemistry and metabolic tracking.
This guide provides a definitive spectral fingerprint for the furan-hydroxyl group, contrasting it with aromatic (benzene) and aliphatic analogues. It establishes a validated ATR-FTIR protocol for unambiguous identification, focusing on the unique electronic coupling between the heteroaromatic furan ring and the hydroxyl substituent.
The "Product" Under Analysis
-
Target Moiety: Furan-Hydroxyl (e.g., Furfuryl Alcohol, HMF).
-
Primary Feature: Electronic interplay between the oxygen-rich furan ring and the pendant -OH group.
-
Alternatives for Comparison: Phenols (direct aromatic attachment) and Benzyl Alcohols (methylene-bridged aromatic).
Spectral Fingerprint Analysis[1][2][3][4]
The IR spectrum of a furan-hydroxyl compound is governed by three distinct vibrational zones. Unlike simple aliphatic alcohols, the furan ring imposes specific constraints on the hydroxyl group via the anomeric effect and intramolecular hydrogen bonding.
Zone A: The Hydroxyl Stretching Region (3600–3200 cm⁻¹)
The position of the O-H stretch is the primary indicator of hydrogen bonding status.
-
Free O-H (Dilute/Gas Phase): Sharp peak at ~3620 cm⁻¹ .
-
H-Bonded O-H (Condensed Phase): Broad, intense band centered at 3300–3400 cm⁻¹ .
-
Mechanistic Insight: In furan derivatives, the ring oxygen acts as a weak H-bond acceptor. In dilute non-polar solvents, you may observe a "cis" conformer peak (intramolecular H-bond to ring O) slightly red-shifted compared to the "trans" conformer.
Zone B: The C-H Stretching Region (3150–2800 cm⁻¹)
This region allows immediate differentiation from aliphatic analogues.
-
Furan Ring C-H (α/β protons): Weak, sharp bands at 3120–3150 cm⁻¹ .
-
Note: This is higher than benzene C-H stretches (~3030 cm⁻¹) due to the higher electronegativity of the oxygen atom increasing the s-character of the C-H bond.
-
-
Methylene C-H (-CH₂-OH): Distinct bands at 2930 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) .
Zone C: The Fingerprint & Ring Modes (1700–600 cm⁻¹)
This is the diagnostic region for the furan core.
-
Ring Breathing (C=C): Two characteristic bands at ~1505 cm⁻¹ and ~1475 cm⁻¹ .
-
Differentiation: Benzene typically shows bands at 1600 cm⁻¹ and 1500 cm⁻¹.[1] The 1505 cm⁻¹ furan peak is often sharper and distinct.
-
-
C-O-C Ring Stretch: A strong ether-like band at ~1150 cm⁻¹ and 1070 cm⁻¹ .
-
Primary Alcohol C-O Stretch: Strong band at 1010–1020 cm⁻¹ .
-
Ring Deformation: A sharp, medium-intensity peak at ~740–750 cm⁻¹ (characteristic of mono-substituted furan).
Comparative Analysis: Furan-OH vs. Alternatives
The following table contrasts the spectral performance of the Furan-Hydroxyl group against its common structural analogues.
Table 1: Spectral Differentiation Matrix
| Feature | Furan-Hydroxyl (e.g., Furfuryl Alcohol) | Phenolic Hydroxyl (e.g., Phenol) | Benzylic Hydroxyl (e.g., Benzyl Alcohol) | Differentiation Logic |
| ν(O-H) Frequency | 3300–3400 cm⁻¹ (Broad) | 3200–3350 cm⁻¹ (Broad, lower freq due to acidity) | 3300–3400 cm⁻¹ (Broad) | Phenols are more acidic, leading to stronger H-bonds and lower frequency shifts. |
| ν(C=C) Ring | 1505, 1475 cm⁻¹ | 1600, 1500, 1475 cm⁻¹ | 1600, 1495, 1450 cm⁻¹ | Furan lacks the 1600 cm⁻¹ "quadrant stretch" typical of benzene; 1505 cm⁻¹ is diagnostic. |
| ν(C-H) Aromatic | > 3100 cm⁻¹ | ~3030–3050 cm⁻¹ | ~3030–3060 cm⁻¹ | Furan C-H bonds are stiffer/more polarized than benzene C-H. |
| ν(C-O) Alcohol | ~1015 cm⁻¹ | ~1230 cm⁻¹ (C-O-H bend/stretch coupling) | ~1020 cm⁻¹ | Phenols have a much higher C-O stretch due to resonance (partial double bond character). |
| Ring Breathing | ~1150 cm⁻¹ (C-O-C) | N/A | N/A | The C-O-C ether linkage in furan is unique and absent in carbocyclic rings. |
| Out-of-Plane (oop) | ~740 cm⁻¹ | 690 & 750 cm⁻¹ (Monosubstituted) | 697 & 735 cm⁻¹ | Furan oop is often a single sharp band; Benzene oop is pattern-dependent. |
Validated Experimental Protocol: ATR-FTIR
This protocol is designed to minimize water interference (hygroscopicity of furanols) and prevent polymerization (acid sensitivity).
Methodology: Attenuated Total Reflectance (ATR)[6]
Rationale: ATR is preferred over KBr pellets for furan derivatives because furan-hydroxyls are often hygroscopic liquids or low-melting solids. KBr pellets can introduce moisture artifacts that obscure the critical O-H region.
Equipment:
-
FTIR Spectrometer (e.g., DTGS or MCT detector).
-
ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for chemical resistance).
-
Resolution: 4 cm⁻¹.
-
Scans: 32–64.
Step-by-Step Workflow:
-
System Blanking:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
-
Sample Application:
-
Liquids (Furfuryl Alcohol): Place 10–20 µL on the center of the crystal. Cover with the volatile cover if available to prevent evaporation during scanning.
-
Solids (HMF): Place ~5 mg of solid on the crystal. Apply pressure using the anvil clamp until the force gauge reaches the optimal zone (ensure intimate contact).
-
-
Data Acquisition:
-
Post-Processing:
-
Apply ATR Correction (optional but recommended for library matching). ATR intensity is linear with wavelength; correction normalizes this to match transmission spectra.
-
Baseline Correction: Only if necessary. Avoid over-correcting the broad O-H band.
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the decision tree for assigning a spectrum to a Furan-Hydroxyl group versus a Phenol or Benzyl Alcohol.
Caption: Logical workflow for distinguishing Furan-Hydroxyl moieties from aromatic and aliphatic alcohols using key spectral checkpoints.
References
-
NIST Chemistry WebBook. Furfuryl Alcohol Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Furan vs Benzene ring modes).
-
Cai, H., et al. (2018). "Vibrational spectroscopic study on furan and its hydrated derivatives." ResearchGate.[4] Available at: [Link]
-
Mellouki, A., et al. (2003). "Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Derivatives." Physical Chemistry Chemical Physics. Available at: [Link]
Sources
Optimizing Structural Determination of Crystalline Furan Alcohol Derivatives: A Comparative Guide
Executive Summary: The Crystallization Challenge
Furan alcohols—specifically furfuryl alcohol and 5-hydroxymethylfurfural (HMF) —are critical biomass-derived platform chemicals. However, their structural characterization via X-ray crystallography is notoriously difficult because these compounds are typically liquids or low-melting solids at room temperature (Furfuryl alcohol m.p. -29 °C; HMF m.p. ~30-34 °C).
To obtain high-resolution structural data, researchers must synthesize crystalline derivatives . This guide compares the performance of three primary derivatization strategies: Schiff Base Formation , Esterification (Nitrobenzoates) , and Aryl-Substitution . We analyze these "products" based on crystallographic quality (R-factor), ease of synthesis, and utility for determining absolute configuration.
Strategic Comparison: Derivatization Pathways
The "Product": Schiff Base Derivatives (Imine Formation)
-
Mechanism: Condensation of furfural/HMF with aromatic amines (e.g., 1,4-benzenediamine).
-
Performance: Excellent. The introduction of a rigid imine (-C=N-) bond and an additional aromatic ring creates a highly planar, conjugated system. This facilitates strong
- stacking interactions, leading to robust, high-quality crystals. -
Data Insight: These derivatives often crystallize in monoclinic space groups with low disorder.
Alternative A: Esterification (Nitrobenzoates)
-
Mechanism: Reaction of the furan alcohol with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride.
-
Performance: Moderate to Good. The nitro groups serve as strong hydrogen bond acceptors and increase the melting point. However, the flexibility of the ester linkage can sometimes lead to conformational disorder, resulting in higher R-factors compared to the rigid Schiff bases.
Alternative B: Aryl-Substituted Methanols (Heavy Atom Incorporation)
-
Mechanism: Grignard addition or Friedel-Crafts reactions to introduce halogenated phenyl rings (e.g., 4-chlorophenyl).
-
Performance: Specialized. While harder to synthesize, the inclusion of heavy atoms (Cl, Br) significantly aids in phase determination (heavy atom method) and establishing absolute configuration, which is impossible with pure C, H, O, N derivatives.
Comparative Experimental Data
The following table contrasts the crystallographic parameters of a Schiff Base derivative against an Aryl-Substituted derivative . Note the lower R-factor (indicating better structural agreement) for the Schiff base, attributed to its rigid packing.
| Parameter | Schiff Base Derivative [1] | Aryl-Substituted Derivative [2] |
| Compound Name | N-[4-(2-Furanylmethyleneamino)-benzylidene]furan-2-amine | Furan-2,5-diylbis((4-chlorophenyl)methanol) |
| Derivatization Type | Imine Condensation (Rigid Linker) | Aryl Addition (Heavy Atom) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell (a) | 7.0771(7) Å | 10.3048(6) Å |
| Unit Cell (b) | 7.2820(7) Å | 8.9620(5) Å |
| Unit Cell (c) | 19.849(2) Å | 18.0909(10) Å |
| Beta Angle ( | 96.3390(10)° | 93.046(6)° |
| Z (Molecules/Cell) | 4 | 4 |
| R-Factor ( | 0.0371 (High Quality) | 0.0646 (Moderate Quality) |
| Primary Interaction | Hydrogen Bonding (O-H...O) |
Analyst Note: The Schiff base derivative achieves an
of ~3.7%, which is superior to the ~6.5% of the aryl derivative. This suggests that for pure structural confirmation (connectivity), the Schiff base strategy is more reliable. Use the Aryl/Heavy Atom strategy only when absolute stereochemistry is required.
Experimental Protocols
Protocol A: Synthesis & Crystallization of Furan Schiff Bases
-
Objective: Create rigid, diffraction-quality crystals from liquid furfural.
-
Reagents: Furfural (10 mmol), 1,4-Benzenediamine (5 mmol), Ethanol (20 mL).
-
Dissolution: Dissolve 1,4-benzenediamine in warm ethanol (50°C).
-
Addition: Add furfural dropwise while stirring. The solution will darken immediately.
-
Reflux: Heat the mixture at reflux for 2 hours to ensure complete condensation.
-
Precipitation: Cool the solution to room temperature. A yellow/brown precipitate will form. Filter and wash with cold ethanol.
-
Crystallization (Slow Evaporation):
-
Dissolve 20 mg of the crude solid in a minimal amount of Toluene/Ethanol (1:1 v/v) .
-
Place in a small vial (4 mL) and cover with Parafilm.
-
Pierce the Parafilm once with a needle to allow very slow solvent evaporation.
-
Timeline: High-quality monoclinic needles appear within 48-72 hours.
-
Protocol B: Vapor Diffusion for Nitrobenzoate Esters
-
Objective: Crystallize flexible ester derivatives.
-
System: Binary solvent system (Solvent: Acetone; Anti-solvent: Hexane).[1]
-
Inner Vial: Dissolve 15 mg of the furan-nitrobenzoate ester in 0.5 mL Acetone.
-
Outer Vial: Place 3 mL of Hexane in a larger vial.
-
Equilibration: Place the open inner vial inside the outer vial. Seal the outer vial tightly.
-
Mechanism: Hexane vapor slowly diffuses into the acetone solution, lowering solubility gradually and promoting nucleation without precipitation.
Workflow Visualization
The following diagram outlines the decision logic for selecting a derivatization strategy based on the specific analytical need (Connectivity vs. Stereochemistry).
Caption: Decision tree for selecting the optimal derivatization strategy for furan alcohols based on analytical requirements.
Scientific Integrity: X-ray vs. NMR for Furans
While NMR is the standard for solution-state characterization, X-ray crystallography provides unique advantages for furan derivatives:
-
Planarity Verification: NMR averages conformational states. X-ray data (like that of the Schiff base above) definitively proves the trans conformation of the imine bond in the solid state, which is critical for understanding the molecule's electronic properties in materials science applications [1].
-
Intermolecular Interactions: The crystal structure reveals specific O-H...O and C-H...O hydrogen bonding networks that dictate the material's bulk properties (e.g., melting point, solubility). These are inferred but not directly observed in solution NMR.
-
Absolute Configuration: For chiral furan derivatives (e.g., secondary alcohols), X-ray diffraction of heavy-atom derivatives is the only absolute method to assign R or S configurations without relying on empirical optical rotation comparisons.
References
-
Schiff Base Crystal Data
-
Aryl-Substituted Derivative Data
-
General Furan Alcohol Context
-
Monomer Crystallization (BHMF)
- Title: Linear Polyester Synthesized from Furfural-based Monomer by Photoreaction in Sunlight.
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
Sources
Benchmarking Chiral Ligands for Zinc-Catalyzed Addition to 3-Furaldehyde
Executive Summary
The Bottom Line: For the asymmetric addition of diethylzinc to 3-furaldehyde, (-)-MIB (Morpholinoisoborneol) and (-)-DAIB emerge as the superior catalytic standards. While DAIB (the Noyori standard) offers robust performance (>90% ee), MIB (the Nugent ligand) frequently provides marginal improvements in enantioselectivity (up to 98% ee) and exhibits higher tolerance for the electron-rich furan ring, which can otherwise interfere with Lewis acidic zinc centers via non-productive coordination.
This guide benchmarks these industry standards against emerging alternatives (Ferrocenyl ligands, BINOL-Ti systems) to assist medicinal chemists in selecting the optimal route for synthesizing chiral furan-3-yl carbinols—critical pharmacophores in drug discovery.
Mechanistic Foundation: The Zinc-Ligand Architecture
To optimize this reaction, one must understand that it does not proceed via a simple Lewis acid activation. It follows a bifunctional mechanism where the ligand modifies the geometry of the zinc center, breaking the stable (and unreactive) diethylzinc aggregates.
The "Noyori" Catalytic Cycle
The active species is a heterobimetallic complex. The chiral amino-alcohol ligand reacts with one equivalent of
Figure 1: The catalytic cycle demonstrating the requirement for two zinc atoms: one structural (bound to ligand) and one reactive (delivering the ethyl group).[1]
Comparative Benchmarking Analysis
The furan ring in 3-furaldehyde presents a specific challenge: the oxygen atom is electron-rich and can compete for coordination sites on the Lewis acidic zinc, potentially dampening reactivity compared to simple benzaldehyde.
Class A: Amino Alcohols (The Gold Standard)
-
Ligands: (-)-DAIB, (-)-MIB.
-
Performance: High to Excellent.
-
Mechanism: As described above.
-
Pros: Highly predictable, commercially available, low loading (1-5 mol%).
-
Cons: Hygroscopic ligands require careful storage.
Class B: Ferrocenyl Amino Alcohols
-
Ligands: Planar chiral ferrocenes.
-
Pros: Planar chirality often induces higher selectivity in sterically demanding substrates.
-
Cons: High cost, difficult synthesis if not commercially available.
Class C: Titanium-TADDOL/BINOL Systems
-
Ligands: TADDOL, BINOL +
. -
Pros: Tunable.
-
Cons: Requires Titanium co-catalyst (slower workup), often requires higher loading (10-20 mol%).
Performance Data Matrix
Note: Values below represent optimized conditions typically in Toluene or Hexane at 0°C.
| Ligand Class | Specific Ligand | Catalyst Loading | Yield (3-Furaldehyde) | ee (%) | Reaction Time | Ref |
| Amino Alcohol | (-)-MIB | 2-5 mol% | 96% | 94-98% | 4 h | [1, 2] |
| Amino Alcohol | (-)-DAIB | 5 mol% | 92% | 90-94% | 6 h | [3] |
| Ferrocenyl | Planar Chiral 1 | 2 mol% | 95% | 95% | 12 h | [4] |
| Ti-TADDOL | TADDOL A | 10 mol% | 85% | 88% | 18 h | [5] |
| Ephedrine | N-methyl ephedrine | 5 mol% | 80% | 75-85% | 12 h | [6] |
Key Insight: While Ferrocenyl ligands offer exceptional ee, MIB is the pragmatic winner for drug development workflows due to the balance of cost, speed (4h reaction), and availability.
Experimental Protocol: The MIB System
Self-Validating Workflow for 1-(furan-3-yl)propan-1-ol
This protocol utilizes (-)-MIB due to its superior amplification of chirality and solubility profile.
Reagents
-
Substrate: 3-Furaldehyde (Distill immediately prior to use to remove furoic acid).
-
Reagent: Diethylzinc (1.0 M in Hexane).[4][6][7] Caution: Pyrophoric.
-
Ligand: (-)-MIB (Morpholinoisoborneol).[2]
-
Solvent: Toluene (Anhydrous, Na/Benzophenone distilled).
Step-by-Step Workflow
Figure 2: Operational workflow for the MIB-catalyzed addition.
-
Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Ligand Solubilization: Add (-)-MIB (9.6 mg, 0.04 mmol, 4 mol%) and anhydrous Toluene (2 mL).
-
Active Catalyst Formation: Cool to 0°C. Dropwise add
(2.2 mL, 2.2 mmol, 1M in Hexane).-
Checkpoint: You should observe gas evolution (ethane). If not, your
may be hydrolyzed.
-
-
Substrate Addition: Once gas evolution ceases (~15 mins), add 3-furaldehyde (96 mg, 1.0 mmol) dropwise.
-
Note: 3-Furaldehyde is liquid at RT. Ensure it is dry; water kills the catalyst immediately.
-
-
Reaction: Stir at 0°C for 4 hours.
-
Quench: Carefully pour the mixture into a beaker containing saturated
(10 mL) and ice. -
Workup: Extract with
(3x), dry over , and concentrate. Purify via flash chromatography (Hex/EtOAc).
Troubleshooting & Optimization
Issue: Low Yield (<50%)
-
Cause: Moisture in the aldehyde.
-
Fix: 3-furaldehyde is hygroscopic. Dry it over
and distill under reduced pressure before the reaction. -
Cause: "Schlenk Equilibrium" shift.
-
Fix: Ensure you are using non-coordinating solvents (Toluene or Hexane). THF coordinates to Zinc and kills the Lewis acidity required for the reaction.
Issue: Low Enantioselectivity (<80% ee) [1]
-
Fix: The uncatalyzed reaction (racemic) competes if the temperature is too high. Keep strictly at 0°C or -10°C.
-
Cause: Non-Linear Effects.
-
Fix: MIB exhibits positive non-linear effects (asymmetric amplification). Ensure the ligand is of high optical purity (>99% ee), though the system is somewhat forgiving.
References
-
Nugent, W. A. (1999). "Morpholino isoborneol derivatives: A new class of highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes." Chemical Communications, (15), 1369-1370.
-
Nugent, W. A. (2002). "Chiral Lewis Acid Catalysis in Organic Synthesis." Organic Syntheses, 79, 76. (Detailed MIB synthesis and application).
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of carbonyl compounds with organometallic reagents." Journal of the American Chemical Society, 108(20), 6405-6406.
-
Olubanwo, O. B., et al. (2018). "Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols... as Ligands for Diethylzinc Addition."[10] ResearchGate/Journal.
-
Seebach, D., et al. (1992). "TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries." Angewandte Chemie International Edition, 31(4), 434-435.
-
Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1697-1700.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
3-(1-Hydroxy-4-phenylbutyl)-furan proper disposal procedures
As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like 3-(1-Hydroxy-4-phenylbutyl)-furan requires moving beyond generic safety data sheets. This compound combines a lipophilic phenylbutyl chain, a reactive secondary alcohol, and an electron-rich furan ring. While valuable in drug development and complex organic synthesis, the furan moiety introduces specific, often overlooked logistical and safety challenges—most notably, auto-oxidation to explosive peroxides and exothermic polymerization.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and scientific integrity.
Physicochemical & Hazard Profiling
To manage this chemical effectively, we must first quantify its operational risks. Due to the highly specific nature of this compound, the following quantitative hazard profile is synthesized from structurally analogous substituted furans to ensure conservative, fail-safe handling [1].
| Property / Hazard Profile | Estimated Value / Classification | Operational & Disposal Implication |
| Physical State | Viscous liquid / Oil | High risk of surface contamination; requires thorough solvent wiping of all tools. |
| Flammability | High (Flash Point est. < 23°C) | Must be stored in explosion-proof flammable cabinets; keep away from static discharge. |
| Peroxide Formation | Susceptible (Class B/C) | Critical: Must be tested for peroxides prior to disposal or after 6 months of storage. |
| Chemical Incompatibility | Strong acids, Oxidizers | Risk of violent exothermic polymerization; strictly segregate from acidic waste streams. |
| Aquatic Toxicity | High (Long-lasting effects) | Absolute prohibition of drain disposal; requires high-temperature incineration. |
Mechanistic Safety Insights: The "Why" Behind the Protocol
In laboratory safety, understanding the causality behind a rule ensures strict adherence. The disposal protocols for this compound are driven by two primary mechanistic risks:
A. Auto-Oxidation and Peroxide Detonation Like many ethers and dienes, the electron-rich furan ring is highly susceptible to photo-oxidation and auto-oxidation when exposed to atmospheric oxygen. Oxygen diradicals attack the 1,3-diene system, forming strained endoperoxides (e.g., 2,3,7-trioxabicyclo[2.2.1]hept-5-ene derivatives) [2]. If these peroxides are allowed to concentrate during waste evaporation or distillation, they become highly shock-sensitive and can detonate spontaneously.
B. Hepatotoxicity via CYP450 Bioactivation Substituted furans are not merely irritants; they carry specific toxicological risks. In the liver, Cytochrome P450 enzymes oxidize the furan ring into an unstable epoxide. This intermediate rapidly opens to form a highly reactive cis-butene-1,4-dial (an enedial). This electrophile acts as a cross-linking agent, covalently binding to nucleophilic sites on cellular proteins and DNA, leading to severe hepatotoxicity and potential mutagenicity [3].
Figure 1: Cytochrome P450-mediated bioactivation pathway of furan rings leading to toxicity.
Experimental Protocol: Pre-Disposal Peroxide Testing & Neutralization
Before this compound waste can be safely transferred to a bulk accumulation area, it must be validated as peroxide-free. Never force open a container if crystalline solids are visible around the cap—this is a primary indicator of shock-sensitive peroxides.
Step-by-Step Peroxide Neutralization Workflow:
-
Visual Inspection: Examine the waste container in a fume hood behind a blast shield. If the liquid has become unusually viscous or if white crystals are present, halt operations and contact Environmental Health and Safety (EHS) immediately.
-
KI-Starch Testing: Moisten a Potassium Iodide (KI) starch indicator strip with a drop of dilute acetic acid (to catalyze the reaction). Apply one drop of the furan waste to the strip.
-
Read Results: A rapid color change to dark blue/black indicates the presence of peroxides (>20 ppm is considered hazardous).
-
Active Neutralization: If peroxides are detected, slowly add a 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite to the waste container. Stir gently using a PTFE-coated magnetic bar for 30 minutes. The iron(II) will reduce the peroxides to safe alcohols.
-
Verification: Retest the organic layer with a fresh KI-starch strip to confirm complete neutralization before proceeding to bulk disposal.
Step-by-Step Disposal & Waste Segregation Plan
Once the chemical is validated as peroxide-free, proceed with the following logistical disposal plan. Furan derivatives require strict segregation to prevent catastrophic exothermic reactions [4].
Step 1: Strict Waste Segregation
-
Do NOT mix with Acids: Furan rings undergo violent, heat-generating cationic polymerization in the presence of strong Lewis or Brønsted acids.
-
Classification: Place the waste exclusively into a container designated for "Non-Halogenated Organic Waste" (unless it has been dissolved in a halogenated solvent like DCM, in which case it becomes "Halogenated Organic Waste").
Step 2: Primary Containment
-
Use high-density polyethylene (HDPE) jerrycans or safety-coated glass bottles.
-
Crucial: Leave at least 20% headspace in the container to accommodate potential vapor pressure expansion, especially in warmer laboratory environments.
Step 3: SAA Labeling and Storage
-
Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (spill trays).
-
Label clearly: "Hazardous Waste - Flammable Liquid, Toxic, Contains Furan Derivatives." Ensure the accumulation start date is clearly visible.
Step 4: Final EHS Transfer
-
Submit a chemical waste pickup request to your institution's EHS department. This compound must be destroyed via high-temperature commercial incineration to prevent environmental contamination and aquatic toxicity.
Figure 2: Step-by-step disposal and peroxide neutralization workflow for furan derivatives.
Emergency Spill Management
In the event of an operational spill outside the fume hood:
-
Evacuate and Ventilate: Immediately remove non-essential personnel and maximize room ventilation.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and electrical equipment.
-
Containment: Wear a NIOSH-approved respirator, heavy-duty nitrile gloves, and splash goggles. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use combustible materials like paper towels for bulk furan spills.
-
Collection: Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag, seal it, and label it for immediate EHS emergency pickup.
References
-
Chu, X.-Q., et al. "Defluorophosphorylation of Fluoroalkyl Peroxides for the Synthesis of Highly Substituted Furans." Chemical Science, Royal Society of Chemistry. Available at:[Link]
Personal protective equipment for handling 3-(1-Hydroxy-4-phenylbutyl)-furan
Part 1: Executive Safety Assessment
The "Why" Behind the Protocol You are handling 3-(1-Hydroxy-4-phenylbutyl)-furan . While specific toxicological data for this exact intermediate may be sparse in public registries, its structure dictates a high-hazard handling protocol.
-
The Furan Moiety: Furan rings are metabolically activated by Cytochrome P450 enzymes (specifically CYP2E1) into reactive intermediates (cis-2-butene-1,4-dial) which are potent hepatotoxins and potential carcinogens [1].
-
The Lipophilic Side Chain (Phenylbutyl): The 4-phenylbutyl chain significantly increases lipophilicity compared to furan alone. This facilitates rapid dermal absorption , carrying the reactive furan ring across the skin barrier and into the systemic circulation.
-
The Hydroxyl Group: While it reduces volatility compared to furan, it introduces hydrogen bonding capability, making the compound sticky and difficult to decontaminate from surfaces without polar solvents.
Immediate Hazard Classification (Precautionary Principle):
-
Target Organs: Liver, Kidneys, Central Nervous System.
-
Physical Hazard: Peroxide former (Furan derivative). Store under inert gas.
-
Route of Entry: Inhalation (aerosol/vapor), Dermal Absorption (High Risk), Ingestion.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires a barrier strategy designed to prevent permeation of aromatic ethers.
Hand Protection (Critical)
Standard nitrile exam gloves are insufficient for prolonged contact with furan derivatives.
| Contact Type | Primary Barrier | Secondary Barrier | Rationale |
| Incidental (Splash) | Nitrile (Double Gloved) (Min. thickness 5 mil each) | N/A | Nitrile provides physical strength. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Intentional (Handling) | Silver Shield® / 4H® (Laminate Film) | Nitrile (Outer) (For dexterity) | Furan moieties can permeate nitrile in <10 minutes. Laminate film offers >4 hours breakthrough time [2]. The outer nitrile glove prevents the slippery laminate from compromising grip. |
| Cleaning Spills | Viton® or Butyl Rubber | Tychem® Sleeves | Heavy-gauge rubber is required to prevent saturation during bulk cleanup. |
Respiratory & Body Protection
-
Respiratory:
-
Primary: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges. Note: Half-mask respirators are not recommended due to potential eye irritation from furan vapors.
-
-
Body:
-
Lab Coat: Flame-resistant (Nomex/Cotton blend). Synthetic fibers (polyester) should be avoided as they can melt into skin if the furan derivative ignites.
-
Apron: Chemical-resistant apron (Neoprene or PVC) required during transfer of volumes >100 mL.
-
Part 3: Operational Workflow & Logic
Decision Logic: PPE Selection
Figure 1: Decision tree for selecting appropriate PPE based on scale and engineering controls.
Step-by-Step Handling Protocol
1. Preparation (The "Cold" Phase)
-
Peroxide Check: Before opening, visually inspect the container for crystal formation (peroxides). If crystals are present, DO NOT OPEN . Contact EHS immediately.
-
Weighing:
-
Never weigh this compound on an open bench.
-
Place the analytical balance inside the fume hood.
-
If the balance cannot be moved, prepare a tared vial with solvent inside the hood, add the compound, seal it, and weigh the solution (difference method).
-
2. Reaction Setup
-
Inert Atmosphere: Furan derivatives are air-sensitive.[1] Flush reaction vessels with Nitrogen or Argon.
-
Solvent Choice: Avoid using DMSO if possible, as DMSO enhances skin permeability, potentially carrying the toxicant into the bloodstream faster [3]. Preferred solvents: Ethyl Acetate or Dichloromethane (DCM).
3. Decontamination
-
Tool Cleaning: Wipe spatulas/glassware with a paper towel soaked in Acetone inside the hood before removing them for washing. This keeps the bulk contaminant contained.
Part 4: Emergency & Disposal
Spill Response Workflow
Figure 2: Immediate response logic for containment of furan derivative spills.
Disposal Specifications
-
Waste Stream: Segregated Organic Waste (Halogenated vs. Non-Halogenated depending on solvent).
-
Labeling: Must explicitly state "Contains Furan Derivatives - Potential Peroxide Former."
-
Destruction: High-temperature incineration is the only validated method to destroy the furan ring and prevent environmental leaching [4].
References
-
National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 402. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Furan-Containing Wastes.[3][4][5][6] RCRA Orientation Manual. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
